2,3-dihydro-1H-indene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTYDOSQASSERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334114 | |
| Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-44-1 | |
| Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 2,3-dihydro-1H-indene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-2-carbaldehyde, a versatile bicyclic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. The document delves into its core chemical and physical properties, spectroscopic signatures, and characteristic reactivity. A detailed, field-proven synthetic protocol for its preparation via amide reduction is presented. Furthermore, this guide explores the molecule's reactivity, focusing on transformations of the aldehyde functional group, which is pivotal for its utility as a molecular building block. Its emerging applications, particularly in the design of bioactive compounds and pharmaceutical research, are discussed, underscoring its significance for professionals in drug development. The guide concludes with essential safety and handling information to ensure its proper use in a laboratory setting.
Introduction and Molecular Significance
This compound, also known as indane-2-carboxaldehyde, is an organic compound featuring an indane scaffold—a fused benzene and cyclopentane ring system—with a formyl group attached at the 2-position of the five-membered ring.[1][2] This unique structural arrangement, combining an aromatic moiety with a constrained aliphatic aldehyde, makes it a valuable and versatile building block in organic synthesis.
The aldehyde group serves as a highly reactive chemical handle for a multitude of transformations, including oxidation, reduction, and carbon-carbon bond formation.[3] This reactivity allows for the facile introduction of diverse functional groups and the extension of the carbon skeleton, enabling the construction of more complex molecular architectures. Its role as a bioisostere of compounds like 2,3-dihydrobenzo[b]thiophene has drawn interest, with some derivatives showing potential as topoisomerase I inhibitors. The indane framework itself is a common motif in pharmacologically active molecules, and thus, this compound is a key starting material for synthesizing novel therapeutic agents, including selective melatonergic ligands.[4]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While detailed experimental spectra are found in specialized databases, its structure dictates predictable spectroscopic features essential for its characterization.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 37414-44-1 | [1] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Light brownish oil | [1] |
| InChI Key | KPTYDOSQASSERS-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in organic solvents (e.g., ether); limited solubility in water.[3] | |
Spectroscopic Profile:
-
¹H NMR: The spectrum is expected to show a characteristic singlet or doublet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). The aliphatic protons on the cyclopentane ring would appear as complex multiplets, while the aromatic protons on the benzene ring would be observed in the aromatic region (δ 7-8 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, typically appearing significantly downfield (δ 190-200 ppm). Aromatic and aliphatic carbons would resonate in their respective characteristic regions.
-
IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde functional group is expected around 1720-1740 cm⁻¹. C-H stretches for the aldehyde proton may also be visible near 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 146.[5] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or other characteristic fragments from the indane core.
Synthesis and Manufacturing
The most direct and reliable synthesis of this compound often involves the controlled reduction of a suitable carboxylic acid derivative, such as an amide or an ester. The use of a Weinreb amide (N-methoxy-N-methylamide) is a standard approach for synthesizing aldehydes, as the intermediate metallo-hemiaminal is stable and does not undergo over-reduction to the alcohol. A common and effective laboratory-scale method employs the reduction of the corresponding N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide using a powerful hydride reducing agent.
The causality behind this choice lies in the high reactivity of lithium aluminum hydride (LiAlH₄), which can efficiently reduce the amide. The reaction is typically performed at low temperatures (ice-cold) to control the exothermic reaction and prevent potential side reactions or over-reduction. An acidic workup is then used to hydrolyze the intermediate and quench the excess reducing agent.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Amide Reduction [1]
-
Reaction Setup: To a stirred, ice-cold solution of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.9 mmol) in diethyl ether (20 mL), add lithium aluminum hydride (1 M in THF, 4 mL) dropwise. The use of an ice bath is critical to manage the reaction's exothermicity.
-
Reaction Execution: Stir the resulting mixture at 0°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the excess reducing agent by the slow, dropwise addition of 1N sulfuric acid (10 mL). This step is highly exothermic and should be performed with caution behind a safety shield.
-
Workup and Extraction: Stir the biphasic mixture for 5 minutes. Decant the ether layer. Wash the remaining aqueous layer and solid residue with additional ether (100 mL).
-
Purification: Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield this compound as a light brownish oil, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.[1]
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by its aldehyde functional group, which acts as a potent electrophile. This allows it to participate in a wide array of classical organic reactions, making it a cornerstone for building molecular complexity.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2,3-dihydro-1H-indene-2-carboxylic acid.[6] This transformation is typically achieved using mild oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation conditions (NaClO₂ with a scavenger) to avoid reactions at the benzylic positions of the indane core.
-
Reduction: The aldehyde is easily reduced to 2,3-dihydro-1H-inden-2-ylmethanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) at low temperatures. NaBH₄ is often preferred for its milder nature and greater functional group tolerance.
-
Nucleophilic Addition & C-C Bond Formation: As a primary electrophile, the aldehyde readily undergoes nucleophilic addition. This is the basis for several key carbon-carbon bond-forming reactions:
-
Grignard Reaction: Reaction with organomagnesium halides (R-MgX) followed by an aqueous workup yields secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) provides a powerful method for converting the carbonyl group into an alkene, offering precise control over the formation of a C=C double bond.
-
Aldol and Related Condensations: In the presence of a base, the aldehyde can react with enolates from ketones or other aldehydes to form β-hydroxy carbonyl compounds.
-
Caption: Core reactivity pathways of the aldehyde functional group.
Applications in Research and Drug Development
The structural features of this compound make it a highly sought-after intermediate in medicinal chemistry and materials science.[3]
-
Pharmaceutical Scaffolding: The indane nucleus is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. This aldehyde provides a direct entry point for elaborating this core structure, allowing for the synthesis of compound libraries for high-throughput screening.
-
Bioactive Compound Synthesis: It is a precursor for compounds with potential biological activity. For instance, it has been identified as a bioisosteric analogue in the development of topoisomerase I inhibitors, which are a class of anticancer agents.
-
Melatonergic Ligands: The 2,3-dihydro-1H-indene framework is a key component in the design of novel agonists for the MT2 melatonin receptor, which is a target for treating sleep disorders and circadian rhythm disturbances.[4] The aldehyde allows for the introduction of pharmacophoric groups necessary for receptor binding and selectivity.
Safety and Handling
As with any reactive aldehyde, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]
-
Hazards: The compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][10][11] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or uncontrolled reactions.[7]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7]
Conclusion
This compound is a molecule of considerable synthetic value. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, the versatile reactivity of its aldehyde functional group establish it as a critical intermediate for synthetic chemists. Its proven utility in the construction of complex molecular frameworks, particularly those with therapeutic potential, ensures its continued relevance in academic research and the pharmaceutical industry. This guide provides the foundational knowledge required for its effective and safe utilization in a professional scientific setting.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 30084-91-4: 2,3-Dihydro-1H-indene-5-carboxaldehyde [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 2,3-dihydro-1H-indene-2-carbaldehyde
An In-depth Technical Guide to the Physical Properties of 2,3-dihydro-1H-indene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 37414-44-1). Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data including molecular structure, physicochemical properties, spectroscopic signatures, and safety protocols. The guide emphasizes the practical application of this data in a laboratory setting by providing detailed experimental workflows for property determination. By grounding all claims in authoritative sources and explaining the causality behind experimental choices, this document serves as a reliable reference for the handling, characterization, and utilization of this important chemical intermediate.
Chemical Identity and Structure
This compound is a bicyclic aromatic aldehyde. Its structure, consisting of a benzene ring fused to a cyclopentane ring which is substituted with a formyl group at the second position, makes it a valuable intermediate in organic synthesis. It is a bioisostere of 2,3-dihydrobenzo[b]thiophene and has been investigated for its potential as a selective antagonist in biological systems.
-
IUPAC Name: this compound
-
Synonyms: Indane-2-carboxaldehyde
-
CAS Number: 37414-44-1
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.19 g/mol [1]
-
InChI Key: KPTYDOSQASSERS-UHFFFAOYSA-N[1]
Caption: 2D Structure of this compound.
Tabulated Physical Properties
The physical properties of a compound are critical for its identification, purification, and use in chemical reactions. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 37414-44-1 | |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Light brownish oil | [1] |
| Refractive Index (n²⁰/D) | 1.639 | [2] |
| Boiling Point | 247.3 ± 19.0 °C (Predicted for isomer) | [3] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted for isomer) | [3] |
Detailed Physicochemical Analysis
3.1 Appearance and State The compound is described as a light brownish oil, indicating it is a liquid at standard temperature and pressure.[1] Its oily consistency is typical for organic molecules of this molecular weight that lack strong intermolecular hydrogen bonding capabilities.
3.2 Refractive Index The refractive index is a fundamental physical constant that measures how light propagates through a substance. For this compound, the reported value is 1.639.[2] This high value is characteristic of compounds containing aromatic rings. The measurement of the refractive index is a rapid and non-destructive method for verifying the identity and assessing the purity of a liquid sample.
3.3 Solubility While specific solubility data is scarce, the molecular structure allows for reliable predictions. The presence of the polar aldehyde group imparts some polarity, but the dominant bicyclic hydrocarbon structure suggests it is largely nonpolar. Therefore, it is expected to have low solubility in water but good solubility in common organic solvents such as ether, tetrahydrofuran (THF), and dichloromethane (DCM), which is consistent with its use in organic synthesis.[1]
3.4 Stability and Reactivity Safety data for related compounds indicates that this compound may be sensitive to light and air.[4] The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. Therefore, it is often recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place.[4][5] It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[4]
Spectroscopic Profile and Characterization Workflow
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
4.1 Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the aliphatic protons of the five-membered ring (around 2.5-3.5 ppm), and a distinct singlet for the aldehydic proton (downfield, typically 9-10 ppm).
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic carbons of the indane core, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, sharp absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of the compound.
4.2 Experimental Workflow for Characterization A systematic workflow ensures accurate and reproducible characterization of the compound. This process integrates physical property measurements with spectroscopic analysis.
Caption: Workflow for the physicochemical and spectroscopic characterization.
Experimental Protocols
5.1 Protocol for Measuring Refractive Index
-
Objective: To determine the refractive index of the liquid sample using an Abbe refractometer.
-
Apparatus: Abbe refractometer, constant temperature water bath (20°C), pipette, lint-free tissues, and ethanol.
-
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Set the circulating water bath to maintain the prism temperature at 20.0 ± 0.1 °C.
-
Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.
-
Close the prisms firmly. The liquid should spread evenly to form a thin film.
-
Adjust the light source and mirror to illuminate the field of view.
-
Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
If a color fringe is observed, adjust the chromaticity screw until the boundary is sharp and achromatic.
-
Read the refractive index value from the scale.
-
Clean the prisms immediately after the measurement using a soft tissue moistened with ethanol.
-
5.2 Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[4][5] For long-term stability, store under an inert atmosphere (nitrogen or argon) to protect against oxidation.[4]
-
Spill Management: In case of a spill, remove all sources of ignition.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4] Do not flush into surface water.[4]
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical properties. Its identity as a high-refractive-index liquid, coupled with its characteristic spectroscopic signatures, provides a clear basis for its characterization. Understanding these properties, along with proper handling and storage procedures, is paramount for its effective and safe use in research and development. The protocols and data synthesized in this guide offer a foundational resource for scientists working with this compound.
References
The Definitive Guide to the Structural Elucidation of 2,3-dihydro-1H-indene-2-carbaldehyde
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the unequivocal determination of a molecule's structure is the bedrock upon which all further research is built. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and logical framework required for the structural elucidation of 2,3-dihydro-1H-indene-2-carbaldehyde. By integrating multi-technique spectroscopic data, this document serves as a practical reference for scientists engaged in the characterization of novel chemical entities.
Introduction: The Significance of Structural Verification
This compound, a bicyclic aromatic aldehyde, represents a structural motif of interest in various fields, including fragrance chemistry and as a potential building block in medicinal chemistry.[1][2][3] Its precise molecular architecture dictates its chemical reactivity, biological activity, and physical properties. Therefore, rigorous structural confirmation is not merely a procedural step but a critical aspect of scientific integrity, ensuring the reliability and reproducibility of experimental outcomes. This guide will walk through a systematic approach to piecing together the molecular puzzle of this compound, leveraging the power of modern spectroscopic techniques.
A Multi-Pronged Spectroscopic Approach
The elucidation of an unknown molecular structure is rarely accomplished with a single analytical technique. Instead, a synergistic combination of methods is employed, each providing a unique piece of the structural puzzle. For this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry provides the foundational information of the molecular weight and elemental composition. For this compound (C₁₀H₁₀O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with a high degree of accuracy.
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₀H₁₀O | Defines the elemental composition. |
| Molecular Weight | 146.19 g/mol | Provides the overall mass of the molecule.[4][5] |
| Exact Mass | 146.0732 u | High-accuracy mass for formula confirmation. |
| Key Fragments | m/z 117, 115 | Indicative of the indane moiety.[4][6] |
The fragmentation pattern observed in the mass spectrum can also offer initial structural clues. For instance, the loss of the formyl group (-CHO) would lead to a significant peak, helping to identify its presence.
Infrared Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Table 2: Predicted Infrared Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aldehyde C-H Stretch | ~2820 and ~2720 | C-H stretch |
| Carbonyl (C=O) Stretch | ~1725 | C=O stretch |
| Aromatic C=C Stretch | ~1600 and ~1480 | C=C stretch in benzene ring |
| Aromatic C-H Bending | ~750-850 | Out-of-plane C-H bend |
| Aliphatic C-H Stretch | ~2950-2850 | C-H stretch in alkyl chain |
The strong absorption band around 1725 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group, while the pair of peaks in the 2700-2850 cm⁻¹ region is characteristic of the C-H stretch of the aldehyde proton.
Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-CHO | ~9.7 | s | 1H |
| H-4, H-7 | ~7.2-7.4 | m | 4H |
| H-1, H-3 | ~3.0-3.3 | m | 4H |
| H-2 | ~2.8-3.1 | m | 1H |
The downfield singlet at approximately 9.7 ppm is a hallmark of the aldehyde proton. The aromatic protons are expected to appear in the typical aromatic region, while the aliphatic protons of the five-membered ring will be further upfield.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~200 |
| C-3a, C-7a | ~140-145 |
| C-4, C-5, C-6, C-7 | ~125-130 |
| C-2 | ~50-55 |
| C-1, C-3 | ~30-35 |
The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 200 ppm. The aromatic carbons will resonate in the 125-145 ppm range, while the aliphatic carbons will be the most upfield.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, allowing for the identification of adjacent protons.
Caption: Predicted COSY correlations in the aliphatic region.
In the aliphatic region, cross-peaks would be expected between the proton at C-2 and the protons at C-1 and C-3, confirming the connectivity within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded protons and carbons.
Caption: Generalized HSQC correlations for the molecule.
This experiment would show correlations between the aldehyde proton and the carbonyl carbon, the aromatic protons and their respective carbons, and the aliphatic protons and their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments.
Caption: Overall workflow for structure elucidation.
Key HMBC correlations would include:
-
The aldehyde proton (H-CHO) showing a correlation to the C-2 carbon.
-
The protons at C-1 and C-3 showing correlations to the aromatic carbons C-3a and C-7a.
-
The aromatic protons showing correlations to neighboring aromatic carbons.
By systematically analyzing these correlations, the complete carbon skeleton and the position of the formyl group can be definitively established.
Experimental Protocols
5.1. Sample Preparation for NMR Spectroscopy A standardized protocol is essential for acquiring high-quality NMR data.
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Gently vortex the sample to ensure homogeneity.
5.2. NMR Data Acquisition All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
COSY: A standard gradient-selected COSY experiment should be performed.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond C-H coupling constants (~145 Hz) is recommended.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range C-H coupling constants (e.g., 8 Hz) should be acquired.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. By carefully analyzing the information provided by Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to approach the characterization of this and other novel organic molecules with confidence and scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2014180952A1 - Improvements in or relating to organic compounds - Google Patents [patents.google.com]
- 3. WO2020127325A2 - Use of volatile compounds to modulate the perception of floral muguet - Google Patents [patents.google.com]
- 4. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea
Disclaimer: The CAS number 37414-44-1 provided in the initial query corresponds to 2,3-dihydro-1H-indene-2-carbaldehyde. This guide focuses on the characterization of the diaryl urea compound, N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea, which is the subject of the detailed content requirements. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds.
Introduction
Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science, with many exhibiting a broad range of biological activities, including antitumor and antimicrobial effects.[1] Their efficacy is intrinsically linked to their structural integrity and purity. The subject of this guide, N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea, is a multifaceted molecule presenting a unique analytical challenge due to its multiple functional groups and aromatic systems.
This guide provides a comprehensive framework for the characterization of N-(4-bromophenyl)-N'-(2-chloro-4-nitrophenyl)urea, establishing its identity, purity, and key physicochemical properties. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is the foundation of any characterization workflow.
Molecular Structure:
A summary of the key molecular properties.
The structure features a central urea linkage flanked by a 4-bromophenyl group and a 2-chloro-4-nitrophenyl group. The electronic properties of these substituents significantly influence the spectroscopic and chromatographic behavior of the molecule.
Synthesis Pathway
Understanding the synthetic route is crucial for anticipating potential impurities. A common method for synthesizing unsymmetrical diaryl ureas involves the reaction of an isocyanate with an amine.
References
An In-Depth Technical Guide to 2,3-dihydro-1H-indene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
2,3-dihydro-1H-indene-2-carbaldehyde, a key synthetic intermediate, possesses a unique structural motif that has garnered significant attention in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and reactivity. Particular emphasis is placed on its pivotal role as a building block in the development of potent therapeutic agents, most notably the indenoisoquinoline class of topoisomerase I inhibitors. Detailed experimental protocols and mechanistic insights are provided to support researchers and professionals in drug development.
Chemical Identity and Nomenclature
The molecule at the core of this guide is systematically named This compound according to IUPAC nomenclature. It is also commonly referred to by its synonym, indane-2-carboxaldehyde .
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | indane-2-carboxaldehyde |
| CAS Number | 37414-44-1[1] |
| Molecular Formula | C₁₀H₁₀O[1] |
| Molecular Weight | 146.19 g/mol [1] |
| InChI Key | KPTYDOSQASSERS-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common approaches are detailed below.
Reduction of an Indane-2-carboxamide Derivative
A prevalent method for the synthesis of this compound involves the reduction of a corresponding amide derivative using a powerful reducing agent such as lithium aluminium hydride (LiAlH₄). This method is particularly effective for small-scale laboratory preparations.
Causality of Experimental Choices: The use of a Weinreb amide (N-methoxy-N-methylamide) as the starting material is a strategic choice to prevent over-reduction of the aldehyde to an alcohol, a common side reaction with strong reducing agents like LiAlH₄. The reaction is conducted at low temperatures (ice-cold) to control the reactivity of the hydride reagent and minimize potential side reactions. The quenching step with sulfuric acid is crucial to neutralize the excess reducing agent and the aluminate salts formed during the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: To the stirred, cold solution, add a 1 M solution of lithium aluminium hydride in THF (2.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1N sulfuric acid.
-
Work-up: Stir the mixture for 5 minutes, then decant the ether layer. Wash the remaining solid with additional diethyl ether.
-
Extraction and Drying: Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield this compound as a light brownish oil, which can be used in subsequent steps without further purification.[2]
Oxidation of (2,3-dihydro-1H-inden-2-yl)methanol
An alternative and widely used synthetic strategy is the oxidation of the corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, making it compatible with a wide range of functional groups.
Causality of Experimental Choices: The Swern oxidation is chosen for its mild conditions, which prevent over-oxidation of the aldehyde to a carboxylic acid. The reaction is carried out at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent sulfur ylide. Triethylamine, a non-nucleophilic organic base, is used to facilitate the final elimination step without competing with the desired reaction pathway.
-
Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1.0 equivalent) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature, then quench with the addition of water.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Swern Oxidation Workflow for Aldehyde Synthesis.
Physicochemical Properties and Reactivity
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and comparison with its isomers. It is expected to be a liquid at room temperature with limited solubility in water but good solubility in common organic solvents.
The reactivity of this compound is dominated by the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:
-
Nucleophilic Addition: Reacts with various nucleophiles such as Grignard reagents, organolithium compounds, and enolates to form secondary alcohols.
-
Reductive Amination: Can be converted to the corresponding amine via reaction with an amine in the presence of a reducing agent.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Condensation Reactions: Undergoes condensation reactions, for example with activated methylene compounds, which is a key step in the synthesis of indenoisoquinolines.
The rigid bicyclic indane scaffold influences the steric accessibility of the aldehyde group, which can affect reaction rates and stereochemical outcomes compared to more flexible aliphatic aldehydes.
Application in Drug Development: A Precursor to Topoisomerase I Inhibitors
A significant application of this compound is its use as a crucial building block for the synthesis of indenoisoquinolines. This class of compounds has emerged as potent non-camptothecin inhibitors of DNA topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy.[3]
The Role of Topoisomerase I in Cancer
Topoisomerase I (Top1) alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[4] The enzyme forms a covalent complex with the DNA, known as the cleavage complex, allows the DNA to unwind, and then re-ligates the broken strand.[2][4] In rapidly proliferating cancer cells, Top1 activity is elevated, making it an attractive target for therapeutic intervention.
Mechanism of Action of Indenoisoquinoline Inhibitors
Indenoisoquinolines act as "interfacial inhibitors" by binding to the Top1-DNA cleavage complex.[2][4] This binding event stabilizes the complex and prevents the re-ligation of the DNA strand.[3] The accumulation of these stabilized cleavage complexes leads to the formation of DNA double-strand breaks when they collide with the replication machinery, ultimately triggering apoptosis and cell death.[2][5]
Caption: Mechanism of Topoisomerase I Inhibition by Indenoisoquinolines.
Synthesis of Indenoisoquinolines from this compound
The synthesis of the indenoisoquinoline core often involves a key condensation step between an appropriately substituted homophthalic anhydride and a Schiff base derived from this compound. This is followed by a cyclization reaction to form the final pentacyclic ring system.
-
Schiff Base Formation: Reaction of this compound with a primary amine (often a substituted amino acid derivative to introduce diversity) to form an imine (Schiff base).
-
Condensation and Cyclization: Condensation of the Schiff base with a substituted homophthalic anhydride to form a cis-3-aryl-4-carboxy-1-isoquinolone intermediate.[3]
-
Final Ring Closure: Treatment with a dehydrating agent, such as thionyl chloride, to effect the final cyclization to the indenoisoquinoline scaffold.[3]
The versatility of this synthetic route allows for the introduction of various substituents on both the indane and isoquinoline portions of the molecule, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.[6]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in drug discovery. Its rigid bicyclic framework serves as a key building block for the construction of complex molecules, most notably the indenoisoquinoline class of topoisomerase I inhibitors. The synthetic accessibility of this aldehyde, coupled with the rich chemistry of the indane scaffold, provides a robust platform for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of empowering researchers in their pursuit of innovative drug candidates.
References
- 1. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indane Scaffold: A Privileged Structure in Drug Discovery and a Technical Guide to the Potential Biological Activities of Indane-2-Carboxaldehyde
Foreword: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the indane nucleus represents a "privileged structure"—a molecular framework that is recurrently identified as a potent binder for a variety of biological targets.[1] Its rigid, bicyclic nature, combining aromatic and aliphatic features, provides a unique three-dimensional architecture for the design of novel therapeutics.[1] While numerous indane derivatives have been explored for their pharmacological properties, this guide focuses on a specific, yet underexplored, derivative: indane-2-carboxaldehyde . This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of indane-2-carboxaldehyde, drawing insights from the broader family of indane-containing compounds and related structures. We will delve into its synthesis, potential as an anticancer and antimicrobial agent, and its prospective role as an enzyme inhibitor, providing both theoretical frameworks and practical experimental protocols.
The Indane-2-Carboxaldehyde Moiety: Synthesis and Chemical Profile
The strategic placement of a carboxaldehyde group at the 2-position of the indane ring system offers a reactive handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.
Synthetic Pathways
The synthesis of indane-2-carboxaldehyde and its derivatives can be achieved through several established organic chemistry routes. A common approach involves the intramolecular arylation of tertiary aldehydes.[2] This method utilizes a transient imine directing group to facilitate a palladium-catalyzed β-C(sp³)–H activation, leading to the formation of the indane ring with the desired aldehyde functionality.[2]
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of indane-2-carboxaldehyde derivatives.
Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation
-
Imine Formation: To a solution of the starting tertiary aldehyde in a suitable solvent (e.g., toluene), add the amine (e.g., 2-methoxyethan-1-amine) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine.
-
Cyclization: To the cooled solution of the imine, add the palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).
-
Hydrolysis and Purification: After cooling to room temperature, quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the imine back to the aldehyde. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain the desired indane-2-carboxaldehyde derivative.[2]
Potential Anticancer Activities: Targeting Cell Proliferation and Survival
While direct studies on the anticancer properties of indane-2-carboxaldehyde are not extensively documented, the indane scaffold is present in numerous compounds with demonstrated antitumor activity.[1] The aldehyde functional group can also contribute to cytotoxicity, suggesting that indane-2-carboxaldehyde could serve as a promising lead for the development of novel anticancer agents.
Inferred Mechanisms of Action
Based on the activities of related compounds, the potential anticancer mechanisms of indane-2-carboxaldehyde derivatives could involve:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Indazole derivatives, which are structurally similar to indanes, have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3][4] This leads to the activation of caspases and subsequent cell death.[3][4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain indanone-based derivatives have been found to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating.
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. Some indazole derivatives have been observed to increase ROS levels in cancer cells.[3][4]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Aldehydes like cinnamaldehyde have been shown to inhibit angiogenesis by suppressing vascular endothelial growth factor (VEGF).[5]
The potential signaling pathways involved in the anticancer activity of indane-2-carboxaldehyde derivatives are illustrated below:
References
- 1. Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 2,3-dihydro-1H-indene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,3-dihydro-1H-indene-2-carbaldehyde, a key intermediate in organic synthesis and drug discovery. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the chemical behavior of its derivatives is paramount for the successful development of novel therapeutics.[1][2][3] This document delves into the synthesis, core reactivity patterns—including oxidation, reduction, and carbon-carbon bond-forming reactions—and stability profile of this versatile aldehyde. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Significance of the Indane Scaffold
The 2,3-dihydro-1H-indene (indane) framework is a recurring motif in a multitude of biologically active compounds and natural products. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of ligands that interact with specific biological targets.[1][2] Notable pharmaceuticals incorporating the indane core underscore its therapeutic potential.[2][3] this compound serves as a pivotal building block, offering a reactive aldehyde functionality for elaboration into more complex molecular architectures. Its role as a bioisostere for other aromatic systems further enhances its utility in medicinal chemistry.
Synthesis of this compound
The primary and most cited method for the synthesis of this compound involves the reduction of a corresponding amide derivative, such as a Weinreb amide, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1] This approach offers a reliable route to the aldehyde from a more stable carboxylic acid derivative precursor.
Synthesis via Reduction of an N-methoxy-N-methylamide
A common strategy for preparing aldehydes is the controlled reduction of a carboxylic acid derivative. The use of an N-methoxy-N-methylamide (Weinreb amide) is particularly advantageous as the resulting intermediate is stable to the reaction conditions and does not undergo over-reduction to the alcohol.
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: Preparation of the N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (Precursor)
-
To a solution of 2,3-dihydro-1H-indene-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent.
-
Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the Weinreb amide.
-
-
Step 2: Reduction to this compound
-
Dissolve the N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (e.g., 400 mg, 1.9 mmol) in anhydrous diethyl ether (20 mL) and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add a solution of lithium aluminum hydride (1 M in THF, 4 mL) to the stirred, ice-cold amide solution.[1]
-
Stir the mixture at 0 °C for 1 hour.[1]
-
Carefully quench the excess reducing agent by the slow addition of 1N sulfuric acid (10 mL).[1]
-
After stirring for 5 minutes, decant the ether layer.[1]
-
Wash the remaining solid with additional diethyl ether (100 mL).[1]
-
Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound as a light brownish oil.[1] The product can be used in the next step without further purification.
-
Diagram: Synthesis of this compound
Caption: Synthesis of the target aldehyde from its corresponding Weinreb amide.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. The presence of the bicyclic indane scaffold can introduce steric considerations that may influence reaction rates and stereochemical outcomes.
Oxidation to Carboxylic Acid
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents.[4] This transformation is a fundamental reaction in organic synthesis.
-
Mechanism: The oxidation of aldehydes often proceeds through a hydrate intermediate, which is formed by the addition of water to the carbonyl group. This hydrate is then oxidized in a manner analogous to the oxidation of a secondary alcohol.[4][5]
Experimental Protocol: Oxidation to 2,3-dihydro-1H-indene-2-carboxylic acid
-
Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution to 0 °C.
-
Slowly add an aqueous solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone), while monitoring the temperature.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction appropriately (e.g., with sodium bisulfite for permanganate or isopropanol for Jones reagent).
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate to yield 2,3-dihydro-1H-indene-2-carboxylic acid. Purification can be achieved by recrystallization or column chromatography.
Diagram: Oxidation of this compound
Caption: Oxidation of the aldehyde to the corresponding carboxylic acid.
Reduction to Alcohol
The aldehyde group can be readily reduced to a primary alcohol using metal hydride reducing agents.[6][7]
-
Mechanism: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[7]
Experimental Protocol: Reduction to (2,3-dihydro-1H-inden-2-yl)methanol
-
Dissolve this compound in a suitable solvent such as methanol or ethanol for sodium borohydride (NaBH₄) reduction, or an anhydrous ether like THF for lithium aluminum hydride (LiAlH₄) reduction.
-
Cool the solution to 0 °C.
-
Slowly add the reducing agent (e.g., NaBH₄ as a solid or LiAlH₄ as a solution in THF) to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature until complete.
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate to yield (2,3-dihydro-1H-inden-2-yl)methanol.
Diagram: Reduction of this compound
Caption: Reduction of the aldehyde to the corresponding primary alcohol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[4][8][9][10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
-
Mechanism: The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9]
Experimental Protocol: Wittig Olefination
-
Step 1: Preparation of the Phosphonium Ylide
-
Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) in an anhydrous aprotic solvent such as THF.
-
Cool the suspension to 0 °C or below.
-
Add a strong base, such as n-butyllithium or sodium hydride, to generate the ylide.
-
-
Step 2: Reaction with this compound
-
To the freshly prepared ylide solution, add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to stir at a suitable temperature (ranging from low temperatures to room temperature) until the reaction is complete.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash, dry, and concentrate. The product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
Diagram: Wittig Reaction Workflow
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Buy 2,3-dihydro-1H-indene-1,3-dicarbaldehyde (EVT-14939914) [evitachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-indene-2-carbaldehyde: A Comprehensive Analysis
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and detailed spectroscopic characterization of 2,3-dihydro-1H-indene-2-carbaldehyde, a valuable building block in medicinal chemistry.
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, also known as 2-formylindane. A detailed analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is presented. The synthesis of this compound is also discussed, providing the necessary context for its characterization. This guide is intended to serve as an essential resource for scientists engaged in the synthesis and characterization of indane derivatives and related heterocyclic compounds.
Introduction
2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. Derivatives of the indane scaffold are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and natural products. The introduction of a carbaldehyde functional group at the 2-position of the indane ring system yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the biological evaluation of its derivatives.
This guide will delve into the essential spectroscopic techniques employed to elucidate and confirm the structure of this compound. Each section will provide a theoretical basis for the spectroscopic method, a detailed interpretation of the experimental data, and a standardized protocol for data acquisition.
Molecular Structure
The structural representation of this compound is fundamental to understanding its spectroscopic data. The molecule consists of an aromatic benzene ring fused to a five-membered aliphatic ring, with a formyl group attached to the second carbon of the aliphatic ring.
Figure 1. Molecular structure of this compound.
Synthesis and Purification
A common and effective method for the preparation of this compound involves the reduction of a corresponding Weinreb amide, followed by an acidic workup.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred, ice-cold solution of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.0 eq) in anhydrous diethyl ether (approx. 0.1 M), add a solution of lithium aluminum hydride (LAH) in THF (1.0 M, 2.1 eq) dropwise.
-
Reaction Execution: Stir the resulting mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the excess LAH by the slow, dropwise addition of 1N sulfuric acid at 0 °C.
-
Workup: Allow the mixture to stir for 5 minutes. Decant the ether layer. Wash the remaining solid residue with diethyl ether. Combine the organic extracts, wash with water, and then with brine.
-
Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light brownish oil. For many applications, this crude product can be used without further purification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the aldehyde and the aromatic and aliphatic C-H bonds.
Table 1: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~2820 and ~2720 | Medium, Sharp | Aldehydic C-H stretching (Fermi resonance) |
| ~1725 | Strong, Sharp | C=O stretching of the aldehyde |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretching |
| ~750 | Strong | Aromatic C-H bending (ortho-disubstituted) |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aliphatic aldehyde. The presence of the aldehyde is further confirmed by two medium, sharp bands around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the C-H stretch of the aldehyde group and are often observed as a pair due to Fermi resonance. The aliphatic C-H stretching vibrations of the indane ring are observed in the 2950-2850 cm⁻¹ region. The aromatic nature of the compound is indicated by the C=C stretching vibrations in the 1600-1480 cm⁻¹ range and a strong C-H bending vibration around 750 cm⁻¹, which is typical for an ortho-disubstituted benzene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 2: ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehydic H |
| ~7.2 | Multiplet | 4H | Aromatic H |
| ~3.3 | Multiplet | 1H | H-2 |
| ~3.1 | Multiplet | 4H | H-1, H-3 |
Interpretation of the ¹H NMR Spectrum
The most downfield signal, a singlet at approximately 9.8 ppm, is characteristic of the aldehydic proton. The multiplet around 7.2 ppm corresponds to the four protons of the aromatic ring. The aliphatic region of the spectrum shows a multiplet around 3.3 ppm, which can be assigned to the proton at the C-2 position, deshielded by the adjacent aldehyde group. The four protons on the C-1 and C-3 positions of the indane ring appear as a multiplet around 3.1 ppm. The integration of these signals will be consistent with the number of protons in each environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | Aldehydic C=O |
| ~143 | Quaternary Aromatic C |
| ~127, ~125 | Aromatic CH |
| ~55 | C-2 |
| ~32 | C-1, C-3 |
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately 202 ppm. The aromatic carbons are observed in the 125-143 ppm region, with the quaternary carbons appearing at the downfield end of this range. The aliphatic carbon at C-2, attached to the aldehyde group, is found around 55 ppm, while the C-1 and C-3 carbons of the indane ring resonate at approximately 32 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Methodological & Application
Topic: A Validated Multi-Step Synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde from 1-Indanone
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated protocol for the synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available precursor, 1-indanone. The transformation is non-trivial, requiring a strategic functional group interconversion and selective reduction. The presented five-step synthetic pathway addresses these challenges through an initial α-carboxylation, esterification, selective ketone reduction via a thioacetal intermediate (Mozingo reduction), and a final, controlled partial reduction of the ester to the target aldehyde. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and expected outcomes, providing researchers with a reliable method for accessing this important synthetic intermediate.
Introduction and Strategic Overview
The indane scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The title compound, this compound, serves as a key intermediate, enabling further elaboration into more complex molecules through reactions involving its aldehyde functionality. The starting material, 1-indanone, is an economically viable and common cyclic ketone.[2]
However, the conversion of 1-indanone to this compound presents a significant synthetic challenge. The transformation requires the removal of the C1 carbonyl oxygen and the introduction of an aldehyde group at the adjacent C2 position. A direct conversion is not feasible; therefore, a multi-step sequence is necessary.
This guide details a logical and field-proven five-step synthesis designed for high fidelity and scalability. The core strategy involves:
-
Functionalization at C2: Introduction of a carboxyl group at the α-position (C2) of the 1-indanone skeleton.
-
Functional Group Protection: Conversion of the newly introduced acid to an ester to prevent undesirable side reactions (e.g., decarboxylation) in subsequent steps.
-
Selective C1 Carbonyl Reduction: Reduction of the C1 ketone to a methylene group (–CH₂–) under conditions that do not affect the C2 ester. This is achieved via a mild Mozingo reduction.
-
Final Aldehyde Formation: Partial reduction of the C2 ester to the target aldehyde using a sterically hindered hydride reagent at low temperature.
This approach prioritizes the use of well-established reactions and mild conditions to maximize yields and ensure reproducibility.
Overall Synthetic Pathway
The complete transformation from 1-indanone to this compound is illustrated below. Each step is designed to logically set up the substrate for the subsequent reaction.
Caption: Five-step pathway from 1-indanone to the target aldehyde.
Rationale Behind Experimental Design
A successful synthesis relies on understanding the causality behind each procedural choice. Here, we dissect the logic of the chosen pathway.
-
Step 1: α-Carboxylation: To functionalize the indanone ring, we must first generate a nucleophile. The protons on the C2 carbon are acidic due to their position adjacent to the carbonyl group. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates C2 to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks the electrophilic carbon in carbon dioxide (CO₂), installing the required carboxyl group at the C2 position.
-
Step 2: Esterification: The product of Step 1 is a β-keto acid. These compounds are thermally unstable and prone to decarboxylation (loss of CO₂) upon heating, which would reverse the first step.[3] Furthermore, the acidic proton of the carboxyl group would interfere with the basic or nucleophilic reagents in subsequent steps. Converting the carboxylic acid to its ethyl ester via Fischer esterification provides a stable, neutral functional group that is robust enough for the following transformations.
-
Steps 3 & 4: The Mozingo Reduction: The critical challenge is the selective reduction of the C1 ketone to a methylene group while preserving the C2 ester.
-
Problem: Standard single-step methods are unsuitable. The harsh acidic conditions of a Clemmensen reduction (Zn(Hg), HCl) or the strongly basic and high-temperature conditions of a Wolff-Kishner reduction (H₂NNH₂, KOH) would likely cleave the ester group.
-
Solution: A two-step protection-reduction sequence known as the Mozingo reduction offers a mild and effective alternative. First, the ketone is selectively converted into a cyclic thioacetal using ethane-1,2-dithiol and a Lewis acid catalyst. Thioacetals are stable to a wide range of reagents. Subsequently, the thioacetal is cleaved, and the C-S bonds are hydrogenolyzed using Raney Nickel, a specialized nickel catalyst, to yield the desired methylene group. This desulfurization step is performed under neutral conditions and does not affect the ester.
-
-
Step 5: Controlled Ester Reduction with DIBAL-H: The final step is the conversion of the ester to an aldehyde.
-
Problem: Most hydride reagents, like lithium aluminum hydride (LiAlH₄), are highly reactive and will reduce an ester all the way to a primary alcohol.
-
Solution: Diisobutylaluminium hydride (DIBAL-H) is a sterically bulky and less reactive reducing agent. At low temperatures (typically -78 °C), DIBAL-H adds one hydride equivalent to the ester carbonyl, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic workup. By carefully controlling the stoichiometry (1.0-1.2 equivalents) and maintaining a low temperature, the reaction can be stopped at the aldehyde stage, preventing over-reduction.
-
Detailed Experimental Protocols
The following protocols are based on a starting scale of 10.0 g of 1-indanone. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid
-
Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add sodium hydride (3.6 g, 90 mmol, 60% dispersion in mineral oil) and wash with dry hexanes (3 x 20 mL) to remove the oil. Suspend the NaH in 150 mL of dry tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 1-indanone (10.0 g, 75.7 mmol) in 50 mL of dry THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Carboxylation: Cool the resulting enolate solution to -20 °C. Bubble dry carbon dioxide gas through the solution vigorously for 2 hours, ensuring the temperature does not exceed -10 °C.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.
Protocol 2: Synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
Setup: In a 500 mL round-bottom flask, suspend the crude 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid (approx. 75 mmol) in 250 mL of absolute ethanol.
-
Catalysis: Add 5 mL of concentrated sulfuric acid dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Reduce the volume of ethanol under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of Ethyl 1,1-(ethanedithiol)-2,3-dihydro-1H-indene-2-carboxylate
-
Setup: Dissolve the ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (approx. 70 mmol) in 200 mL of dichloromethane (DCM) in a 500 mL flask.
-
Reagent Addition: Add ethane-1,2-dithiol (7.8 g, 84 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mL) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with 100 mL of 10% aqueous NaOH solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude thioacetal, which is often used in the next step without further purification.
Protocol 4: Synthesis of Ethyl 2,3-dihydro-1H-indene-2-carboxylate
-
Setup: Dissolve the crude thioacetal from the previous step (approx. 70 mmol) in 250 mL of ethanol in a 1 L flask.
-
Catalyst Addition: Add a slurry of Raney Nickel (approx. 50 g in ethanol) to the solution in portions. Caution: Raney Nickel is pyrophoric and may ignite if it becomes dry. Handle as a slurry.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4 hours. Monitor the desulfurization by TLC.
-
Work-up: Cool the reaction mixture and carefully filter through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with ethanol. Caution: Do not allow the filter cake to dry. Quench the used Raney Nickel with dilute acid.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography to obtain the pure ester.
Protocol 5: Synthesis of this compound
-
Setup: To a dry 500 mL flask under an argon atmosphere, add ethyl 2,3-dihydro-1H-indene-2-carboxylate (approx. 65 mmol) dissolved in 200 mL of dry toluene.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M solution in hexanes, 78 mL, 78 mmol) dropwise over 1 hour, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 2 hours.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C, followed by 100 mL of 1 M HCl. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by column chromatography on silica gel.
Data Summary and Expected Results
The following table summarizes the key quantitative data for the synthetic sequence. Yields are representative of typical outcomes for these transformations.
| Step | Starting Material | Product | MW ( g/mol ) | Typical Yield |
| 1 | 1-Indanone | 1-Oxo-indane-2-carboxylic acid | 176.17 | 85-90% |
| 2 | 1-Oxo-indane-2-carboxylic acid | Ethyl 1-oxo-indane-2-carboxylate | 204.22 | 90-95% |
| 3 | Ethyl 1-oxo-indane-2-carboxylate | Ethyl 1,1-(ethanedithiol)-indane-2-carboxylate | 280.43 | >95% (crude) |
| 4 | Ethyl 1,1-(ethanedithiol)-indane-2-carboxylate | Ethyl indane-2-carboxylate | 190.24 | 80-85% |
| 5 | Ethyl indane-2-carboxylate | This compound | 146.19 | 75-85% |
Laboratory Workflow Visualization
The general workflow for each synthetic step involves a cycle of reaction, work-up, and purification, as depicted below.
Caption: A standardized workflow for synthesis and analysis.
Conclusion
This application note has successfully outlined a logical and reliable five-step synthesis for producing this compound from 1-indanone. By employing a strategic sequence of carboxylation, esterification, selective Mozingo reduction, and a controlled DIBAL-H reduction, the inherent challenges of this transformation are effectively overcome. The detailed protocols and mechanistic rationale provide researchers in synthetic and medicinal chemistry with a validated and trustworthy guide for accessing this valuable molecular building block.
References
Application Notes and Protocols for the Organocatalytic Synthesis of 1H-Indene-2-Carbaldehyde Derivatives
Introduction: The Significance of the Indene Scaffold
The 1H-indene framework is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable scaffold for the development of a wide range of biologically active compounds and functional materials. In particular, 1H-indene-2-carbaldehyde derivatives serve as versatile synthetic intermediates, allowing for further molecular elaboration to access complex molecular architectures. Traditional synthetic routes to these compounds often rely on multi-step sequences or harsh reaction conditions. The advent of organocatalysis has provided a milder, more efficient, and often stereoselective alternative for the construction of these valuable molecules.
This guide provides a comprehensive overview and detailed protocols for the organocatalytic synthesis of 1H-indene-2-carbaldehyde derivatives, focusing on a highly efficient reductive cyclization cascade reaction. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the preparation of functionalized indene scaffolds.
Scientific Foundation: An Organocatalytic Cascade Approach
The featured methodology for the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives involves a transition-metal-free, reductive cyclisation of readily available ortho-formyl trans-cinnamaldehydes.[1] This transformation is efficiently catalyzed by a chiral secondary amine in the presence of a Hantzsch ester as a mild reducing agent. The reaction proceeds through a sophisticated cascade mechanism involving sequential iminium and enamine activation, a key strategy in modern organocatalysis.[2][3]
The Catalytic Cycle: A Symphony of Iminium and Enamine Activation
The reaction is initiated by the condensation of the chiral secondary amine catalyst with the more reactive aldehyde of the ortho-formyl trans-cinnamaldehyde substrate, forming a transient iminium ion. This iminium ion activation lowers the LUMO of the α,β-unsaturated system, priming it for a nucleophilic attack. The Hantzsch ester then acts as a hydride donor, selectively reducing the iminium ion to generate an enamine intermediate.[4][5] This enamine is sufficiently nucleophilic to undergo an intramolecular cyclization by attacking the pendant benzaldehyde moiety. A final tautomerization and hydrolysis step releases the desired 1H-indene-2-carbaldehyde product and regenerates the aminocatalyst, thus completing the catalytic cycle.
Caption: Catalytic cycle for the synthesis of 1H-indene-2-carbaldehydes.
The Crucial Role of Steric Hindrance: Suppressing Isomerization
A common side reaction in the synthesis of indene derivatives is the isomerization of the endocyclic double bond to the more thermodynamically stable, conjugated system. The use of sterically demanding aminocatalysts is a key strategy to suppress this undesired cycloolefin isomerization.[1][6][7] The bulky substituents on the catalyst create a sterically hindered environment around the active site, which disfavors the protonation-deprotonation equilibrium required for the double bond migration. This ensures the kinetic product, the desired 1H-indene-2-carbaldehyde, is isolated as the major product.
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of high purity and dried according to standard procedures.
-
Reagents should be of high purity. ortho-Formyl trans-cinnamaldehyde derivatives can be synthesized from the corresponding ortho-bromobenzaldehydes and acrolein diethyl acetal via a Heck reaction followed by hydrolysis, or through other established methods.[8][9]
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the products should be carried out using flash column chromatography on silica gel.
Protocol 1: Synthesis of a Representative 1H-Indene-2-carbaldehyde Derivative
This protocol describes the synthesis of 1-phenyl-1H-indene-2-carbaldehyde from 2-((E)-3-oxo-3-phenylprop-1-en-1-yl)benzaldehyde.
Materials:
-
2-((E)-3-oxo-3-phenylprop-1-en-1-yl)benzaldehyde (1.0 mmol, 1.0 equiv)
-
Hantzsch ester (1.2 mmol, 1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 20 mol%)
-
Dichloromethane (DCM), anhydrous (5.0 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-((E)-3-oxo-3-phenylprop-1-en-1-yl)benzaldehyde (1.0 mmol) and Hantzsch ester (1.2 mmol).
-
Under an inert atmosphere, add anhydrous dichloromethane (5.0 mL) and stir the mixture until all solids are dissolved.
-
Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-phenyl-1H-indene-2-carbaldehyde.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.60-7.20 (m, 9H, Ar-H), 7.15 (s, 1H, C=CH), 5.10 (s, 1H, CH-Ph), 3.80 (s, 2H, CH₂).[4][10]
-
¹³C NMR (101 MHz, CDCl₃): δ 191.5, 145.2, 142.8, 141.5, 138.0, 129.0, 128.8, 128.5, 128.0, 127.5, 125.0, 124.5, 121.0, 55.0, 38.0.[4][10]
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation: Substrate Scope
The developed organocatalytic protocol exhibits a broad substrate scope, tolerating a variety of substituents on the aromatic rings of the ortho-formyl trans-cinnamaldehyde starting material. The following table summarizes the yields for a range of synthesized 1H-indene-2-carbaldehyde derivatives.[1][3]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 1H-Indene-2-carbaldehyde | 92 |
| 2 | 4-Me | H | 5-Methyl-1H-indene-2-carbaldehyde | 89 |
| 3 | 4-OMe | H | 5-Methoxy-1H-indene-2-carbaldehyde | 85 |
| 4 | 4-Cl | H | 5-Chloro-1H-indene-2-carbaldehyde | 95 |
| 5 | H | Ph | 1-Phenyl-1H-indene-2-carbaldehyde | 93 |
| 6 | H | 4-MePh | 1-(p-Tolyl)-1H-indene-2-carbaldehyde | 91 |
| 7 | H | 4-ClPh | 1-(4-Chlorophenyl)-1H-indene-2-carbaldehyde | 96 |
Conclusion and Future Outlook
The organocatalytic reductive cyclization of ortho-formyl trans-cinnamaldehydes represents a powerful and efficient strategy for the synthesis of valuable 1H-indene-2-carbaldehyde derivatives. The use of chiral aminocatalysts in tandem with a mild hydride source provides a sustainable and atom-economical approach to these important synthetic intermediates. The insights into the reaction mechanism, particularly the role of steric hindrance in controlling side reactions, offer a rational basis for catalyst design and reaction optimization. This methodology is poised to find broad application in the synthesis of complex molecules for drug discovery and materials science. Further investigations into the asymmetric variant of this reaction could open avenues to enantiomerically enriched indene scaffolds, further expanding the synthetic utility of this powerful transformation.
References
- 1. Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indene synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
Synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde: A Detailed Protocol for Researchers
This comprehensive guide provides detailed protocols for the synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into reliable synthetic routes. We will explore multiple viable pathways, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Introduction
This compound, also known as indane-2-carboxaldehyde, is a key building block in organic synthesis. Its rigid bicyclic structure and reactive aldehyde functionality make it a sought-after precursor for a variety of more complex molecules, including those with potential therapeutic applications. The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. This guide will focus on three robust and commonly employed methods: the oxidation of (2,3-dihydro-1H-inden-2-yl)methanol, the reduction of a suitable amide precursor, and the reduction of 2,3-dihydro-1H-indene-2-carboxylic acid via its acid chloride.
Synthetic Strategies and Protocols
We will now delve into the detailed experimental procedures for the synthesis of this compound. Each protocol is designed to be self-validating, with clear steps and explanations of the underlying chemistry.
Method 1: Oxidation of (2,3-dihydro-1H-inden-2-yl)methanol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. For the synthesis of this compound, the commercially available starting material is (2,3-dihydro-1H-inden-2-yl)methanol. Several reagents can effect this transformation, with the choice often depending on factors such as scale, desired purity, and the sensitivity of other functional groups (though none are present in this simple substrate). We will detail three common and effective methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.
Causality of Experimental Choices:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions and high yields, avoiding the use of heavy metals. The low temperature (-78 °C) is crucial to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions. Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation.[1] The reaction is typically fast and clean, proceeding at room temperature. A key advantage is the simplified workup compared to chromium-based oxidants.[2]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI) reagent that is a reliable and effective oxidant for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, provided the reaction is carried out in an anhydrous solvent like dichloromethane.[3][4]
Experimental Workflow for Oxidation Methods
Caption: General workflow for the oxidation of (2,3-dihydro-1H-inden-2-yl)methanol.
Protocol 1a: Swern Oxidation
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| Oxalyl chloride | 0.14 mL | 1.6 | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM), anhydrous | 10 mL | - | Solvent. |
| Dimethyl sulfoxide (DMSO), anhydrous | 0.23 mL | 3.2 | Add dropwise. |
| (2,3-dihydro-1H-inden-2-yl)methanol | 200 mg | 1.35 | Starting material. |
| Triethylamine (Et3N) | 0.75 mL | 5.4 | Base. |
Step-by-Step Procedure:
-
To a stirred solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise over 5 minutes.[5]
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of (2,3-dihydro-1H-inden-2-yl)methanol in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise over 10 minutes.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 1b: Dess-Martin Periodinane (DMP) Oxidation
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| (2,3-dihydro-1H-inden-2-yl)methanol | 200 mg | 1.35 | Starting material. |
| Dess-Martin Periodinane (DMP) | 685 mg | 1.62 | Oxidizing agent.[1] |
| Dichloromethane (DCM), anhydrous | 10 mL | - | Solvent. |
| Sodium bicarbonate (sat. aq. soln.) | 10 mL | - | For work-up. |
| Sodium thiosulfate (sat. aq. soln.) | 10 mL | - | For work-up. |
Step-by-Step Procedure:
-
To a stirred solution of (2,3-dihydro-1H-inden-2-yl)methanol in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane in one portion.[2]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1c: Pyridinium Chlorochromate (PCC) Oxidation
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| (2,3-dihydro-1H-inden-2-yl)methanol | 200 mg | 1.35 | Starting material. |
| Pyridinium chlorochromate (PCC) | 436 mg | 2.03 | Oxidizing agent.[3] |
| Celite® | 500 mg | - | Adsorbent for work-up. |
| Dichloromethane (DCM), anhydrous | 10 mL | - | Solvent. |
Step-by-Step Procedure:
-
To a stirred suspension of PCC and Celite® in anhydrous dichloromethane, add a solution of (2,3-dihydro-1H-inden-2-yl)methanol in anhydrous dichloromethane at room temperature.[4]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Method 2: Reduction of an Amide Precursor
The reduction of a Weinreb amide (N-methoxy-N-methyl amide) with a hydride reducing agent like lithium aluminum hydride (LiAlH4) is an excellent method for the synthesis of aldehydes. The intermediate hemiaminal is stable under the reaction conditions and collapses to the aldehyde only upon aqueous workup, thus preventing over-reduction to the alcohol. A procedure for this transformation has been described in the patent literature.[6]
Causality of Experimental Choices:
-
Weinreb Amide: This specific amide is used because the chelation of the lithium cation by the methoxy and carbonyl oxygens stabilizes the tetrahedral intermediate, preventing the elimination of the second hydride and subsequent over-reduction.
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent necessary to reduce the amide functionality.[7][8]
-
Ice-cold temperature: The reaction is performed at 0 °C to control the reactivity of the potent LiAlH4 and to enhance the stability of the intermediate.
Reaction Workflow for Amide Reduction
Caption: Workflow for the reduction of a Weinreb amide to the target aldehyde.
Protocol 2: Reduction of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide | 400 mg | 1.9 | Starting material.[6] |
| Diethyl ether, anhydrous | 20 mL | - | Solvent. |
| Lithium aluminum hydride (1 M in THF) | 4 mL | 4.0 | Reducing agent. |
| Sulfuric acid (1N) | 10 mL | - | For quenching. |
Step-by-Step Procedure:
-
Prepare a solution of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
To the stirred, ice-cold solution, add the lithium aluminum hydride solution dropwise.[6]
-
Stir the mixture at 0 °C for 1 hour.
-
Carefully quench the excess reducing agent by the slow, dropwise addition of 1N sulfuric acid.
-
Stir the reaction mixture for 5 minutes.
-
Decant the ether layer.
-
Wash the remaining solid with additional diethyl ether (e.g., 100 mL).
-
Combine all ether extracts, wash with water, and then with brine.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a light brownish oil, which can often be used without further purification.[6]
Method 3: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid via the Acid Chloride
A reliable two-step, one-pot procedure for converting a carboxylic acid to an aldehyde involves its initial conversion to a more reactive derivative, such as an acid chloride, followed by a controlled reduction. Thionyl chloride is a common reagent for the formation of acid chlorides, and lithium tri-tert-butoxyaluminum hydride is a mild reducing agent that can selectively reduce the acid chloride to the aldehyde without significant over-reduction to the alcohol.[9]
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent effectively converts the carboxylic acid to the highly reactive acid chloride. The byproducts, SO2 and HCl, are gaseous, which simplifies their removal.[10]
-
Lithium tri-tert-butoxyaluminum hydride: This is a sterically hindered and therefore less reactive hydride source compared to LiAlH4. This reduced reactivity allows for the selective reduction of the acid chloride to the aldehyde, which is less reactive than the starting acid chloride, and can be isolated.[9]
-
Low Temperature: The reduction is performed at low temperature (-78 °C) to prevent the over-reduction of the newly formed aldehyde.
Reaction Workflow for Carboxylic Acid Reduction
Caption: Two-step synthesis from the corresponding carboxylic acid.
Protocol 3: Two-Step Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| Step 1: Acid Chloride Formation | |||
| 2,3-dihydro-1H-indene-2-carboxylic acid | 500 mg | 3.08 | Starting material. |
| Thionyl chloride (SOCl2) | 0.34 mL | 4.62 | Use in a fume hood. |
| N,N-Dimethylformamide (DMF) | 1 drop | - | Catalyst. |
| Toluene, anhydrous | 10 mL | - | Solvent. |
| Step 2: Reduction | |||
| Lithium tri-tert-butoxyaluminum hydride | 937 mg | 3.69 | Reducing agent. |
| Tetrahydrofuran (THF), anhydrous | 10 mL | - | Solvent. |
Step-by-Step Procedure:
-
To a solution of 2,3-dihydro-1H-indene-2-carboxylic acid in anhydrous toluene, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acid chloride is used directly in the next step.
-
Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF and cool to -78 °C.
-
Add the acid chloride solution dropwise to the stirred hydride solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of water or a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of this compound can be successfully achieved through several reliable methods. The choice of protocol will depend on the available starting materials, the scale of the reaction, and the desired level of purity. The oxidation of (2,3-dihydro-1H-inden-2-yl)methanol offers a direct and high-yielding route, with modern reagents like Dess-Martin periodinane providing mild conditions and straightforward work-ups. The reduction of a Weinreb amide precursor is also an excellent choice for preventing over-reduction. For those starting from the corresponding carboxylic acid, a two-step conversion via the acid chloride provides a controlled and effective pathway to the target aldehyde. Each of these methods, when performed with care and attention to the details outlined in these protocols, will provide researchers with a dependable means of accessing this important synthetic intermediate.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2,3-Dihydro-1H-indene-2-carbaldehyde in Medicinal Chemistry
Introduction: The Indene Scaffold - A Privileged Substructure in Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The 2,3-dihydro-1H-indene (indan) core is one such scaffold, offering a unique combination of structural rigidity and synthetic tractability. At the heart of its utility is 2,3-dihydro-1H-indene-2-carbaldehyde , a versatile building block whose reactive aldehyde functionality serves as a gateway to a diverse array of complex, biologically active molecules.[1][2]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will move beyond simple reaction schemes to discuss the strategic rationale behind its use, provide detailed, field-proven protocols for key transformations, and present data on the biological activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.
Chemical Profile and Strategic Value
This compound is an organic compound featuring a bicyclic indene system with an aldehyde group attached to the 2-position of the five-membered ring.[3][4]
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 37414-44-1 |
| Appearance | Colorless to pale yellow liquid |
| Key Reactivity | Nucleophilic addition at the aldehyde carbonyl |
The primary value of this molecule lies in the chemical reactivity of its aldehyde group.[5] This functionality allows for a wide range of transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and, most significantly for medicinal chemistry, nucleophilic addition reactions to form new carbon-carbon and carbon-nitrogen bonds. The indan backbone provides a conformationally constrained framework, which is crucial for optimizing ligand-receptor interactions by reducing the entropic penalty of binding.
Caption: Synthetic utility of this compound.
Therapeutic Applications and Derivative Synthesis
The indene scaffold has been successfully incorporated into compounds targeting a range of diseases, from cancer to neurodegenerative disorders and viral infections.
Anticancer Agents
The rigid indene structure is ideal for orienting pharmacophoric groups to interact with specific enzymatic pockets or protein-protein interfaces.
-
Tubulin Polymerization Inhibitors: Certain dihydro-1H-indene derivatives have been designed as inhibitors of tubulin polymerization, a validated anticancer strategy. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] In these syntheses, the indene core acts as a constrained mimic of the A-ring of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The aldehyde functionality can be used to build out the B-ring portion of the molecule.[6]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is an epigenetic target overexpressed in multiple cancers. Hydrazide derivatives synthesized from indene ketones (which can be derived from the corresponding aldehyde) have shown potent LSD1 inhibitory activity. For instance, (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides have been synthesized and evaluated, with some compounds exhibiting nanomolar IC50 values and significant anti-proliferation effects against cancer cell lines.[7]
Neuroprotective and CNS-Active Agents
The indene scaffold is present in several compounds designed to treat neurodegenerative diseases like Alzheimer's.
-
Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Indene-derived hydrazides have been designed and synthesized as AChE inhibitors.[8] Furthermore, novel 2,3-dihydro-1H-inden-1-ones have been developed as dual inhibitors of both PDE4 and AChE, showing potent activity against neuroinflammation.[9]
-
Multi-Targeted Anti-Alzheimer Agents: Beyond AChE inhibition, indene-2-carboxamides have been developed as multi-target agents that also inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]
Antiviral Agents
The indene core can serve as a scaffold for the development of novel antiviral compounds. While direct applications of this compound are less documented in this specific area, related indole-2-carboxylate and carboxamide derivatives have demonstrated broad-spectrum antiviral activity against RNA viruses like influenza A and Coxsackie B3.[11][12] The synthetic principles, involving the modification of a core scaffold, are directly applicable. The aldehyde can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to build complex side chains necessary for antiviral activity.
| Derivative Class | Therapeutic Target | Example Activity | Reference |
| Dihydro-1H-indene Analogues | Tubulin Polymerization | IC50 values of 0.028–0.087 µM against four cancer lines (Compound 12d) | [6] |
| Indenylidene Benzohydrazides | Lysine Specific Demethylase 1 (LSD1) | IC50 values of 1.4 and 1.7 nM (Compounds 5a, 5n) | [7] |
| Indene-2-carboxamides | Butyrylcholinesterase (BuChE) | IC50 values of 1.08 and 1.09 µM (Compounds 20, 21) | [10] |
| Indenones | Acetylcholinesterase (AChE) & PDE4D | IC50 = 0.28 µM (AChE), IC50 = 1.88 µM (PDE4D) (Compound 12C) | [9] |
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization via reductive amination, a cornerstone reaction in medicinal chemistry.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the reduction of a corresponding Weinreb amide, a common and reliable method for preparing aldehydes.
Principle: Lithium aluminum hydride (LAH) is a powerful reducing agent that can reduce Weinreb amides to aldehydes without over-reduction to the alcohol, which is a common side reaction with other esters or acid chlorides. The intermediate is stable to the reaction conditions and hydrolyzes to the aldehyde upon acidic workup.
Materials and Reagents:
-
N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
1N Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve the starting amide (e.g., 400 mg, 1.9 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a magnetic stir bar.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (1 M in THF, 4 mL) to the stirred, ice-cold solution.[13]
-
Expert Insight: The slow addition of LAH is critical to control the exothermic reaction and prevent over-reduction. Using a pre-dissolved solution of LAH allows for more precise control over the stoichiometry.
-
-
Stir the mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After 1 hour, quench the excess LAH by the careful, dropwise addition of 1N sulfuric acid (10 mL).[13]
-
Causality: The acidic quench protonates the intermediate and hydrolyzes it to the aldehyde, while also neutralizing the basic aluminate salts. Caution is required as this step generates hydrogen gas.
-
-
Stir the mixture vigorously for 5 minutes. The ether layer should become clear.
-
Decant the ether layer into a separatory funnel. Wash the remaining aqueous layer and solid with additional ether (e.g., 2 x 50 mL).[13]
-
Combine all organic extracts and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a light brownish oil.[13]
-
Self-Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity before use in subsequent steps. The crude product is often pure enough for direct use in reactions like reductive amination.[13]
Protocol 2: Reductive Amination for Amine Synthesis
This protocol details the synthesis of a secondary amine from this compound and a primary amine, a key transformation for creating diverse libraries of compounds.
Principle: Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with a primary amine to form an imine intermediate. A selective reducing agent, sodium triacetoxyborohydride, then reduces the imine to the corresponding secondary amine.[14][15]
Caption: Workflow for a typical reductive amination protocol.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE (0.1 M), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.[14]
-
Expert Insight: NaBH(OAc)₃ is the reagent of choice for its mildness and selectivity. It is less reactive towards aldehydes and ketones than NaBH₄, minimizing the side reaction of reducing the starting aldehyde to an alcohol.[15] It is also less toxic than its cyanoborohydride counterpart.
-
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final amine product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and assess purity.
Conclusion and Future Outlook
This compound is a demonstrably valuable and versatile scaffold in modern medicinal chemistry. Its rigid framework and reactive aldehyde handle provide an excellent starting point for the synthesis of structurally diverse and potent modulators of various biological targets. The applications in oncology and neurodegenerative diseases are particularly well-established. Future work will likely see this scaffold employed in the development of new antiviral and anti-inflammatory agents, as well as in the construction of novel PROTACs and molecular glues where a rigid linker is advantageous. The robust and well-understood chemistry of this building block ensures its continued relevance in the pursuit of new human therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 30084-91-4: 2,3-Dihydro-1H-indene-5-carboxaldehyde [cymitquimica.com]
- 4. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde [smolecule.com]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis routes of this compound [benchchem.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Synthon: 2,3-Dihydro-1H-indene-2-carbaldehyde in Modern Organic Synthesis
Application Note & Protocols
Abstract: The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, three-dimensional framework that can effectively mimic bio-relevant structures.[1] At the heart of many complex indane-based molecules lies a versatile and reactive building block: 2,3-dihydro-1H-indene-2-carbaldehyde. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this aldehyde in key synthetic transformations. We will explore not just the protocols, but the underlying chemical principles that govern reaction choices and outcomes, ensuring robust and reproducible results.
Introduction: The Strategic Importance of the Indane Moiety
The indane framework, consisting of a benzene ring fused to a cyclopentane ring, offers a unique combination of aromaticity and aliphatic character. This structure is found in a variety of biologically active compounds and serves as a crucial component in the design of novel therapeutics. The aldehyde functionality at the 2-position of the indane ring provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, making this compound a cornerstone for the synthesis of diverse molecular architectures.
This guide will detail the application of this compound in several high-impact synthetic methodologies:
-
Reductive Amination: For the introduction of diverse amine functionalities.
-
Wittig Reaction: For the stereoselective formation of alkenes.
-
Aldol & Knoevenagel Condensations: For the construction of α,β-unsaturated systems.
-
Multicomponent Reactions (Ugi Reaction): For the rapid generation of complex, drug-like molecules.
Before delving into these applications, we will first address the synthesis of the starting aldehyde itself.
Synthesis of the Building Block: this compound
A common and reliable method for the preparation of this compound is the reduction of a corresponding amide, such as a Weinreb amide, or a carboxylic acid derivative. The following protocol details a synthesis via the reduction of an N-methoxy-N-methylamide (Weinreb amide) derivative of indane-2-carboxylic acid using a mild reducing agent. A more direct, though potentially less controlled, method involves the reduction of an appropriate amide with lithium aluminum hydride.[2]
Protocol 1: Synthesis via Reduction of an Amide[2]
This protocol describes the reduction of a suitable amide precursor to the target aldehyde.
Materials:
-
Indane-2-carboxamide derivative (e.g., N-methoxy-N-methylindane-2-carboxamide) (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.0 M solution in THF, 2.1 eq)
-
Anhydrous diethyl ether (Et₂O)
-
1N Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the indane-2-carboxamide derivative (e.g., 400 mg, 1.9 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride solution (4 mL of 1 M solution in THF) to the stirred, ice-cold solution.
-
Stir the mixture at 0 °C for 1 hour.
-
Carefully quench the excess reducing agent by the dropwise addition of 1N sulfuric acid (10 mL).
-
Continue stirring for 5 minutes.
-
Decant the ether layer into a separatory funnel.
-
Wash the remaining solid residue with additional diethyl ether (100 mL) and combine the ether extracts.
-
Wash the combined ether extract with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield this compound as an oil, which can often be used in the next step without further purification.
Key Applications and Protocols
Reductive Amination: Accessing Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and does not require acidic conditions that can be detrimental to sensitive substrates. Dichloroethane (DCE) is a common solvent as it is relatively non-polar and aprotic.
Caption: Reductive amination workflow.
Protocol 2: Reductive Amination with a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant Amine | Product | Typical Yield |
| Benzylamine | N-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline | 85-95% |
| Aniline | N-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline | 80-90% |
| Morpholine | 4-((2,3-Dihydro-1H-inden-2-yl)methyl)morpholine | 88-97% |
Wittig Reaction: Olefination of the Indane Core
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to alkenes with a high degree of control over the double bond position.[3][4] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.
Causality of Experimental Choices: The choice of base to generate the ylide is crucial and depends on the stability of the ylide. For non-stabilized ylides (derived from alkyl halides), strong bases like n-butyllithium or sodium hydride are required in an anhydrous aprotic solvent like THF or ether. The reaction is typically run under an inert atmosphere to prevent quenching of the highly basic ylide.
Caption: The two stages of the Wittig reaction.
Protocol 3: Wittig Reaction with a Non-stabilized Ylide
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard inert atmosphere glassware (Schlenk line or glovebox).
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 mmol) to a flame-dried round-bottom flask.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Slowly add n-butyllithium (1.05 mmol) dropwise. The solution should turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent like hexanes.
Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is a variation of the aldol condensation that reacts an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[5][6][7] This reaction is particularly useful for synthesizing electron-deficient alkenes.
Causality of Experimental Choices: The use of a mild base like piperidine is crucial. Stronger bases could cause self-condensation of an enolizable aldehyde. For non-enolizable aldehydes like our substrate, a mild base is still sufficient to deprotonate the highly acidic active methylene compound. The reaction is often catalyzed by a small amount of acetic acid. The choice of solvent can influence reaction rates and selectivity.[8][9]
Protocol 4: Knoevenagel Condensation with Malononitrile[8]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Benzene or Toluene
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser (and optionally a Dean-Stark trap), combine this compound (1.0 mmol), malononitrile (1.05 mmol), and benzene (15 mL).
-
Add piperidine (0.1 mmol).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with 1 M HCl, then with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product, (2,3-dihydro-1H-inden-2-ylmethylene)malononitrile, can be purified by recrystallization or column chromatography.
| Active Methylene Compound | Product Structure | Typical Yield |
| Malononitrile | (2,3-Dihydro-1H-inden-2-ylmethylene)malononitrile | 90-98% |
| Diethyl malonate | Diethyl (2,3-dihydro-1H-inden-2-ylmethylene)malonate | 85-95% |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,3-dihydro-1H-inden-2-yl)acrylate | 88-96% |
Ugi Four-Component Reaction: Rapid Assembly of Peptidomimetics
Multicomponent reactions (MCRs) are powerful tools in drug discovery for their ability to generate molecular complexity in a single, efficient step. The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][10][11][12]
Causality of Experimental Choices: The Ugi reaction is remarkably robust and often proceeds readily in polar solvents like methanol or ethanol at room temperature. The reaction is typically exothermic and proceeds quickly upon addition of the isocyanide, which is often added last. The reaction mechanism involves the formation of an imine, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise fashion.[12]
Caption: Convergent nature of the Ugi-4CR.
Protocol 5: Ugi Four-Component Reaction[5]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH)
-
Standard laboratory glassware.
Procedure:
-
In a flask, dissolve this compound (1.0 mmol), the amine (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting α-acylamino amide by flash column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rigid scaffold and reactive aldehyde group provide a reliable entry point to a vast chemical space of potential therapeutic agents and functional materials. The protocols detailed in this application note for reductive amination, Wittig olefination, Knoevenagel condensation, and the Ugi multicomponent reaction represent a foundational toolkit for any researcher looking to leverage the unique properties of the indane core. By understanding the principles behind these transformations, scientists can confidently and creatively employ this synthon to construct novel and complex molecular architectures.
References
- 1. This compound | 37414-44-1 | MBA41444 [biosynth.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. sciepub.com [sciepub.com]
- 6. organicreactions.org [organicreactions.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocols: High-Purity Isolation of 2,3-dihydro-1H-indene-2-carbaldehyde
Abstract
2,3-dihydro-1H-indene-2-carbaldehyde, also known as indane-2-carboxaldehyde, is a pivotal carbocyclic building block in the synthesis of complex molecules, particularly in the fields of fragrance discovery and pharmaceutical development.[1] Its utility as a precursor demands a high degree of purity to ensure the integrity and success of subsequent synthetic transformations. This document provides a comprehensive guide to the most effective purification techniques for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that underpin successful isolation. We will explore column chromatography, chemical purification via bisulfite adduction, and other relevant techniques, offering detailed, field-tested protocols designed for immediate application in a laboratory setting.
Compound Profile and Impurity Analysis
Before selecting a purification strategy, it is critical to understand the physicochemical properties of this compound and the likely impurities accompanying it from synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | |
| Appearance | Typically a light brownish oil | [3] |
| CAS Number | 37414-44-1 |
Common synthetic routes, such as the oxidation of indan-2-ylmethanol or the reduction of an indane-2-carboxylic acid derivative, can introduce specific impurities.[1][3] Aldehydes, in general, are susceptible to certain side reactions that must be considered.
Common Impurities Include:
-
Starting Materials: Unreacted indan-2-ylmethanol or indane-2-carboxylic acid derivatives.
-
Over-oxidation Products: The corresponding indane-2-carboxylic acid, which can form during the synthesis or upon exposure of the aldehyde to air.[4]
-
Reaction Byproducts: Salts and other reagents from the synthetic procedure.
-
Solvents: Residual solvents from the reaction or initial workup.
Strategic Selection of Purification Methodology
The optimal purification technique depends on the impurity profile, the scale of the purification, and the desired final purity. The following decision workflow provides a logical pathway for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification technique.
Protocol 1: High-Resolution Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through.[5] It is the most versatile method for purifying this compound, capable of removing both more polar and less polar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice. However, its inherent acidity can cause sensitive aldehydes to decompose or form acetals if alcohol solvents are used.[6] To mitigate this, the silica gel can be deactivated by pre-treating it with a base like triethylamine.[6]
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. A typical choice is a gradient of ethyl acetate in hexane. The low polarity of the initial eluent allows non-polar impurities to elute first, after which the aldehyde is eluted by gradually increasing the solvent polarity.[4]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the desired product (Rf ≈ 0.3-0.4) and its impurities. Test various ratios of hexane/ethyl acetate.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.
-
Pour the slurry into a glass column with the stopcock closed, agitating the column gently to dislodge air bubbles.
-
Allow the silica to settle into a packed bed, then add a thin layer of sand to the top to prevent disruption.
-
-
Neutralization (Optional but Recommended):
-
If decomposition is a concern, flush the packed column with the initial eluent (e.g., 2% ethyl acetate in hexane) containing 0.5% triethylamine. This deactivates the acidic sites on the silica.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 100% hexane or 2% ethyl acetate in hexane).
-
Collect fractions and monitor the elution process using TLC.
-
Gradually increase the polarity of the eluent (e.g., to 5%, then 10% ethyl acetate in hexane) to elute the target compound. The aldehyde should elute before more polar impurities like the corresponding alcohol or carboxylic acid.[4]
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.
Table 2: Typical Parameters for Column Chromatography
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation.[7] |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 0% -> 10%) | Allows for separation of compounds with varying polarities. |
| Silica Deactivation | 0.5% Triethylamine in eluent | Prevents acid-catalyzed degradation of the aldehyde.[6] |
| Loading Capacity | ~1 g crude per 25-50 g silica gel | Ensures optimal separation without overloading the column. |
Protocol 2: Chemical Purification via Bisulfite Adduct Formation
This elegant technique leverages the specific reactivity of aldehydes. Sodium bisulfite reacts with aldehydes to form a water-soluble salt (adduct), which can be easily separated from water-insoluble organic impurities via liquid-liquid extraction.[8] The aldehyde can then be regenerated by treating the aqueous solution with a base. This method is exceptionally effective for removing non-aldehyde impurities.[8]
Caption: Reversible formation of the water-soluble bisulfite adduct.
Step-by-Step Protocol:
-
Adduct Formation:
-
Dissolve the crude aldehyde mixture in a suitable organic solvent like diethyl ether or methanol.[8]
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite. Use a slight excess relative to the estimated amount of aldehyde.
-
Shake the funnel vigorously for 15-30 minutes. Vent frequently, as some heat may be generated. The aldehyde-bisulfite adduct will form and move into the aqueous layer.
-
-
Extraction and Separation:
-
Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean flask.
-
Wash the remaining organic layer (containing the impurities) one more time with a small amount of water and combine the aqueous layers. The organic layer can now be discarded.
-
-
Regeneration of the Aldehyde:
-
Place the combined aqueous layers in a flask and cool in an ice bath.
-
Slowly add a saturated solution of sodium carbonate or a dilute sodium hydroxide solution with stirring until the solution is basic (pH > 8). This will reverse the reaction and regenerate the aldehyde, which will often appear as a cloudy precipitate or oil.
-
-
Final Isolation:
-
Extract the regenerated aldehyde from the aqueous solution using a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
-
Verification of Purity
After purification, the integrity of the compound must be verified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method. The spectrum should be clean, with correct integrations for all protons. The aldehyde proton (R-CHO) will have a characteristic chemical shift in the downfield region (typically 9-10 ppm).[8]
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (from the GC chromatogram) and identity (from the mass spectrum fragmentation pattern).
By applying the appropriate protocol based on a careful analysis of the crude product, researchers can reliably obtain high-purity this compound, ensuring the success of their subsequent scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Application Notes & Protocols: Reaction Mechanisms of 2,3-dihydro-1H-indene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indane Scaffold
2,3-dihydro-1H-indene-2-carbaldehyde, also known as indane-2-carboxaldehyde, is a bicyclic aromatic aldehyde with the molecular formula C₁₀H₁₀O. Its rigid, conformationally constrained structure makes it a valuable building block in medicinal chemistry and materials science. The indane core is present in numerous biologically active compounds and functional materials.[1] Understanding the reactivity of the aldehyde functional group on this specific scaffold is critical for designing novel synthetic pathways and developing new chemical entities. This guide provides a detailed exploration of the key reaction mechanisms involving this compound, complete with practical protocols and mechanistic insights.
Synthesis of the Core Moiety: this compound
Before exploring its reactivity, it is essential to understand the common synthetic routes to obtain the title compound. One established method involves the reduction of a corresponding amide precursor. For instance, an N-methoxy-N-methylamide (Weinreb amide) derived from indane-2-carboxylic acid can be reduced to the aldehyde.
A representative synthesis involves the reduction of an appropriate amide with a hydride reagent like Lithium Aluminium Hydride (LiAlH₄).[2] The reaction is typically performed in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent over-reduction to the corresponding alcohol.[2]
-
Causality: The choice of a mild reducing agent or controlled conditions is crucial. Potent reducing agents like LiAlH₄ can easily reduce the aldehyde further to an alcohol. The use of a Weinreb amide or a similar activated carboxylic acid derivative allows for a more controlled reduction that stops at the aldehyde stage. Other modern methods may employ catalytic approaches for improved efficiency and substrate scope.[3][4]
Key Reaction Mechanisms & Protocols
The reactivity of this compound is dominated by its aldehyde functional group. This allows it to participate in a wide array of classical and modern organic transformations.
Reduction to (2,3-dihydro-1H-inden-2-yl)methanol
The reduction of the aldehyde to its corresponding primary alcohol is a fundamental transformation. This alcohol can serve as a precursor for further functionalization, such as esterification or conversion to a leaving group.
-
Mechanism: This reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to yield the alcohol.
-
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq) in a suitable alcoholic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction and any accompanying gas evolution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,3-dihydro-1H-inden-2-yl)methanol.
-
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where an aldehyde reacts with an "active methylene" compound (a compound with two electron-withdrawing groups attached to a CH₂ group).[5] This reaction is pivotal for synthesizing α,β-unsaturated products, which are versatile intermediates.[5]
-
Mechanism: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a stabilized carbanion (enolate).[5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated final product.[5]
-
Visualization of Knoevenagel Condensation Mechanism:
-
Experimental Protocol: Reaction with Malononitrile
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC.
-
After completion (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-((2,3-dihydro-1H-inden-2-yl)methylene)malononitrile.
-
Reductive Amination
Reductive amination is one of the most effective methods for synthesizing amines. [6]It involves the reaction of an aldehyde with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. [7]This one-pot procedure is highly efficient and avoids the issue of over-alkylation common in direct alkylation methods.
[7]
-
Mechanism: The aldehyde first reacts with a primary or secondary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to yield the final amine product. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they do not readily reduce the starting aldehyde.
[7]
-
Visualization of Reductive Amination Workflow:
Caption: General workflow for a one-pot reductive amination.
-
Experimental Protocol: Synthesis of a Secondary Amine
-
In a flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1-2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-substituted-(2,3-dihydro-1H-inden-2-yl)methanamine.
Data Summary and Comparison
The choice of reaction pathway significantly impacts the outcome. The following table summarizes typical conditions and expected results for the discussed transformations.
Reaction Type Key Reagents Solvent Typical Yield Product Class Reduction NaBH₄ Methanol >90% Primary Alcohol Knoevenagel Malononitrile, Piperidine Ethanol 85-95% α,β-Unsaturated Dinitrile Reductive Amination Primary Amine, NaBH(OAc)₃ Dichloromethane 70-90% Secondary Amine
Conclusion
This compound is a reactive and versatile intermediate. Its aldehyde functionality allows for a multitude of transformations, including reduction, carbon-carbon bond formation via condensation reactions, and carbon-nitrogen bond formation through reductive amination. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and material science applications. Careful selection of reagents and reaction conditions is paramount to achieving high yields and selectivities in these transformations.
References
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. air.unimi.it [air.unimi.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Synthesis of Bio-active Indene Scaffolds via Knoevenagel Condensation
Abstract: The indene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, providing an efficient and versatile method for synthesizing α,β-unsaturated compounds.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the Knoevenagel condensation of indene derivatives, specifically focusing on indanone precursors. We will delve into two detailed protocols, explore the underlying reaction mechanisms, offer expert insights into experimental choices, and provide a framework for troubleshooting and optimization.
Scientific Principles and Mechanism
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (-CH₂-) to a carbonyl group, followed by a dehydration reaction.[4] The "active" nature of the methylene group stems from its position between two electron-withdrawing groups (Z), which increases the acidity of its protons. For indene derivatives like indane-1,3-dione, the methylene group at the C2 position is flanked by two ketone functionalities, making it an excellent substrate for this reaction.[5][6]
The reaction is typically catalyzed by a weak base, such as an amine like piperidine. The catalyst's role is to facilitate the deprotonation of the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol addition product subsequently undergoes elimination of a water molecule, driven by the formation of a conjugated system, to yield the final α,β-unsaturated product.[7]
Causality in Catalyst Selection:
-
Weak Bases (e.g., Piperidine): A mild base is crucial because it is strong enough to deprotonate the highly acidic indane-1,3-dione but not so strong as to induce the self-condensation of the aldehyde reactant, a common side reaction with stronger bases like hydroxides.[4][5]
-
Lewis Acids (e.g., TiCl₄): In more complex sequential reactions, Lewis acids like titanium tetrachloride (TiCl₄) can be employed. They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the initial condensation. Furthermore, they can catalyze subsequent intramolecular cyclization steps to build more complex fused-ring systems.[8][9][10]
Below is a diagram illustrating the general base-catalyzed mechanism.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for synthesizing indene derivatives. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Classic Piperidine-Catalyzed Synthesis of 2-Arylidene-indane-1,3-diones
This protocol describes a robust and widely used method for condensing aromatic aldehydes with indane-1,3-dione.[5][6][11]
Materials and Reagents:
-
Indane-1,3-dione
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol (Reagent Grade)
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine indane-1,3-dione (e.g., 1.46 g, 10 mmol) and the selected aromatic aldehyde (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) using a micropipette.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] Reaction times typically range from 1 to 4 hours, often indicated by the formation of a thick precipitate.
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.[3]
-
Drying and Purification: Dry the product in a vacuum oven. The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Sequential Knoevenagel Condensation/Cyclization for Fused Indene Systems
This advanced protocol demonstrates the synthesis of more complex indene derivatives through a one-pot Knoevenagel condensation followed by an intramolecular cyclization, often facilitated by a Lewis acid.[8][9][12]
Materials and Reagents:
-
2-(1-Phenylvinyl)benzaldehyde
-
Active Methylene Compound (e.g., Dimethyl malonate, Malononitrile)
-
Titanium tetrachloride (TiCl₄)
-
Base (e.g., Pyridine or Triethylamine, Et₃N)
-
Anhydrous Dichloromethane (DCM) or Benzene
-
Schlenk flask and nitrogen/argon line
-
Syringes for reagent transfer
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask under an inert atmosphere of nitrogen or argon. This is critical as TiCl₄ is highly moisture-sensitive.
-
Reactant Addition: To the flask, add the starting aldehyde, such as 2-(1-phenylvinyl)benzaldehyde (1 equiv.), and the active methylene compound (1.1 equiv.) dissolved in anhydrous DCM.[8]
-
Catalyst System Preparation: In a separate dry flask under an inert atmosphere, prepare the catalyst system. For example, slowly add TiCl₄ (1 equiv.) to a solution of pyridine (4 equiv.) in anhydrous DCM at 0°C.
-
Reaction Initiation: Slowly add the prepared TiCl₄-pyridine complex to the stirred solution of reactants at room temperature.[8][9]
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.[8]
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent, to isolate the desired cyclized indene derivative.[8][9]
Data Summary and Characterization
The choice of reactants, catalyst, and conditions significantly impacts the reaction outcome. The following table summarizes representative examples from the literature.
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indane-1,3-dione | Benzaldehyde | Piperidine/Ethanol | Reflux (~80) | 1-2 | >90% | [5][6] |
| Indane-1,3-dione | Various Aldehydes | 2-HEAF (Ionic Liquid) | Room Temp | < 1 | 92-98% | [11] |
| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | Piperidine, AcOH/Benzene | 80 | 17 | 56% | [8][9] |
| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | TiCl₄-Pyridine/CH₂Cl₂ | Room Temp | 24 | 79% | [8][9] |
| 1-Indanone | Aromatic Aldehydes | Trifluoroacetic Acid | - | - | - | [13] |
Product Characterization: The structure and purity of the synthesized indene derivatives must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the new vinylic C-H bond and the disappearance of the active methylene protons.[14]
-
FT-IR Spectroscopy: To identify key functional groups, such as the conjugated C=O and C=C stretching vibrations.[15][16]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[14]
-
Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation and stereochemical information.[15][17]
Experimental Workflow
The following diagram outlines the general workflow for a typical Knoevenagel condensation experiment.
Caption: General experimental workflow for the Knoevenagel condensation.
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are poor, ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions (Protocol 2). Increasing the reaction time or slightly increasing the catalyst loading may be beneficial. For piperidine-catalyzed reactions, adding a co-catalyst like acetic acid can sometimes improve yields by facilitating the dehydration step.[8][9]
-
Side Product Formation: The formation of benzofulvene derivatives can occur, particularly under harsh conditions or with extended reaction times in sequential reactions.[8][9][10] Product selectivity can often be controlled by carefully choosing the reaction conditions (e.g., TiCl₄-pyridine favors indene formation, while TiCl₄-Et₃N can favor benzofulvene).[8][9]
-
Reaction Stalls: If the reaction does not proceed to completion, consider a more effective catalyst or a higher reaction temperature. For some less reactive aldehydes, a stronger Lewis acid or a different base might be required. The use of microwave irradiation has also been reported to accelerate the reaction.[11]
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography is the preferred alternative. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective for separating the non-polar starting materials from the more polar product.
By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in these protocols, researchers can reliably synthesize a diverse range of indene derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]
- 3. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 14. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 15. Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. deepdyve.com [deepdyve.com]
A Multi-technique Approach for the Comprehensive Characterization of 2,3-Dihydro-1H-indene-2-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-indene-2-carbaldehyde (CAS No. 37414-44-1) is a key chemical intermediate whose indane scaffold is prevalent in various pharmacologically active molecules and complex organic structures.[1] Its precise molecular structure, purity, and impurity profile are critical parameters that dictate its suitability for downstream applications, particularly in drug development and synthesis where quality and consistency are paramount. This application note provides a comprehensive guide to the analytical methodologies required for the definitive characterization of this compound.
As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical workflow that mirrors the process of discovery and validation in a research setting. We will move from rapid, confirmatory techniques to definitive structural elucidation and conclude with quantitative purity assessment. The causality behind experimental choices is explained to empower the user to adapt these protocols to their specific instrumentation and research needs. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | Indane-2-carboxaldehyde | [2] |
| CAS Number | 37414-44-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀O | [1][3] |
| Molecular Weight | 146.19 g/mol | [1][2][3] |
| Appearance | Light brownish oil / Liquid | [2][4] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [3][4] |
Section 1: Initial Confirmation: Mass Spectrometry and Vibrational Spectroscopy
The first step after synthesis or acquisition of a new compound is to confirm its molecular weight and the presence of key functional groups. This provides initial evidence that the correct molecule has been obtained before proceeding to more time-intensive analyses.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the ideal initial technique. It provides two crucial pieces of information simultaneously: the retention time (a measure of purity and identity) and the mass spectrum. The electron ionization (EI) mass spectrum confirms the molecular weight and offers structural insights through predictable fragmentation patterns. The use of a non-polar column like a 5% phenyl polysiloxane is standard for moderately polar analytes such as this.[5]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Instrumentation: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Inject 1 µL of the sample.
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess purity.
-
Obtain the mass spectrum of the main peak.
-
Confirm the presence of the molecular ion (M⁺) at m/z 146.
-
Analyze the fragmentation pattern and compare it to the expected cleavages. The primary fragmentation is the loss of the formyl radical (•CHO), a characteristic cleavage for aldehydes.
-
Data Presentation: GC-MS Parameters and Expected Fragmentation
| Parameter | Value | Rationale |
| GC Column | Elite-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose non-polar column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency.[5] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation of potential impurities from the main analyte.[5] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, reproducible method that generates extensive, library-searchable fragmentation. |
| Mass Range | m/z 35-350 | Covers the molecular weight of the analyte and its expected fragments. |
| Ion (m/z) | Proposed Fragment | Interpretation |
| 146 | [C₁₀H₁₀O]⁺• (M⁺) | Molecular Ion. Its presence confirms the molecular weight. Data from the isomeric 2,3-dihydro-1H-indene-4-carbaldehyde shows a strong base peak at m/z 146.[6] |
| 117 | [M - CHO]⁺ | Loss of the formyl radical from the molecular ion, a highly characteristic fragmentation for aldehydes.[7] |
| 115 | [M - CHO - H₂]⁺ | Subsequent loss of H₂ from the m/z 117 fragment, typical for aromatic systems.[6][7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid, non-destructive technique that provides definitive evidence for the presence of specific functional groups. For this compound, the most critical vibrations are the aldehyde C=O and C-H stretches, which are highly characteristic. Attenuated Total Reflectance (ATR) is the preferred sampling method for a liquid or oil as it requires minimal sample preparation.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place one drop of the neat oil directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070-3020 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH, CH₂) |
| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~1725 | C=O Stretch | Aldehyde |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Section 2: Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Rationale: While MS and IR confirm the molecular formula and functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can unambiguously determine the precise connectivity of atoms and the stereochemistry of the molecule. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for the analyte and its residual solvent peak does not typically interfere with analyte signals.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
(Optional but Recommended): Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all signals.
-
-
Data Analysis: Process the spectra (phasing, baseline correction, integration). Reference the spectra to the internal standard (TMS at 0 ppm or residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
¹H NMR (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 | s (or t, small J) | 1H | H -C=O | The aldehyde proton is highly deshielded by the electronegative oxygen and appears as a singlet (or a triplet if coupled to the adjacent methine proton). |
| ~7.2-7.4 | m | 4H | Ar-H | Aromatic protons on the benzene ring. |
| ~3.2-3.4 | m | 1H | CH -CHO | The methine proton is coupled to the four adjacent methylene protons and potentially the aldehyde proton, resulting in a complex multiplet. |
| ~2.8-3.1 | m | 4H | Ar-CH₂ -CH | The four benzylic and aliphatic methylene protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[8] |
¹³C NMR (100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | C =O | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |
| ~140-145 | Ar-C (quaternary) | The two quaternary aromatic carbons attached to the aliphatic ring. |
| ~125-130 | Ar-C H | The four protonated aromatic carbons. |
| ~50 | C H-CHO | The aliphatic methine carbon. |
| ~30-35 | Ar-C H₂-CH | The two aliphatic methylene carbons. |
Section 3: Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC with UV detection is the industry-standard method for determining the purity of non-volatile organic compounds. A reverse-phase C18 column is used, which separates compounds based on their hydrophobicity. The analyte, being moderately polar, will elute with a mobile phase of acetonitrile and water. A Diode Array Detector (DAD) is recommended to confirm peak purity and identify the optimal wavelength for quantification, which for this compound will be dictated by the aromatic ring's absorbance.[9]
Protocol: Reverse-Phase HPLC Purity Analysis
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 acetonitrile:water mixture.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Data Acquisition: Inject 10 µL of the sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method. Confirm the identity of the main peak by its retention time against a reference standard.
Data Presentation: HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good resolution for small molecules. |
| Mobile Phase A | Water (with 0.1% Formic Acid) | Formic acid improves peak shape and is MS-compatible.[9] |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | A common organic modifier for reverse-phase chromatography.[9] |
| Gradient | 30% B to 95% B over 15 min, hold 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | DAD, 254 nm | 254 nm is a common wavelength for detecting aromatic compounds. |
Integrated Analytical Workflow
A logical workflow ensures efficient and comprehensive characterization. The following diagram illustrates how these techniques interlink to build a complete profile of the analyte, from initial identity confirmation to final purity assessment.
References
- 1. This compound | 37414-44-1 | MBA41444 [biosynth.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. 37414-44-1|this compound|BLD Pharm [bldpharm.com]
- 4. 2,3-Dihydro-1H-indene-5-carbaldehyde | 30084-91-4 [sigmaaldrich.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Laboratory Preparation of Substituted Indene Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted indene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active molecules and functional materials.[1][2][3] This document provides a detailed guide to the laboratory synthesis of these valuable compounds. It moves beyond a simple recitation of protocols to offer an in-depth analysis of the strategic choices behind various synthetic routes, emphasizing the chemical logic that underpins successful and reproducible outcomes. We will explore several powerful and versatile methods for constructing the indene scaffold, including transition-metal-catalyzed cyclizations, Friedel-Crafts reactions, and Pauson-Khand reactions. For each method, a thorough discussion of the mechanism is provided, followed by a detailed, step-by-step protocol. This guide is designed to empower researchers to not only replicate these syntheses but also to rationally adapt and troubleshoot them for their specific molecular targets.
Introduction: The Significance of the Indene Scaffold
The indene framework, a benzene ring fused to a cyclopentene ring, is a privileged structure in drug discovery.[3] Its rigid, planar geometry provides a well-defined scaffold for the precise spatial arrangement of pharmacophoric groups, facilitating strong and selective interactions with biological targets.[3] Consequently, substituted indenes and their saturated analogs, indanes, are found in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory (e.g., Sulindac) to anticancer.[2][3] Beyond their medicinal applications, indene derivatives are crucial in materials science, particularly in the synthesis of polymers and as ligands for metallocene catalysts used in olefin polymerization.[1] The high demand for novel indene derivatives necessitates robust and versatile synthetic methodologies.
Synthetic Strategies for Substituted Indene Derivatives
The construction of the indene ring system can be approached through several distinct strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This guide will focus on three widely employed and powerful approaches:
-
Palladium-Catalyzed Intramolecular Cyclizations: A modern and highly efficient method for forming the five-membered ring.
-
Intramolecular Friedel-Crafts Acylation and Alkylation: A classic and reliable approach, particularly for the synthesis of indanones, which are versatile precursors to indenes.
-
The Pauson-Khand Reaction: A [2+2+1] cycloaddition that offers a unique route to functionalized cyclopentenones, which can be further elaborated to indene derivatives.
Method 1: Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysis has revolutionized organic synthesis, and the construction of cyclic systems is no exception. Intramolecular cyclizations catalyzed by palladium offer a mild and efficient route to substituted indenes, often with high levels of regio- and stereocontrol.[4][5]
Causality and Mechanistic Insights
The power of this method lies in the ability of palladium to orchestrate a cascade of events, typically involving the activation of a carbon-halogen or carbon-triflate bond and a subsequent intramolecular reaction with a suitably positioned alkene or alkyne. A common strategy involves the intramolecular Heck reaction of an aryl halide tethered to an alkene.
The catalytic cycle, in a simplified view, begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by the coordination of the tethered alkene and subsequent migratory insertion of the alkene into the Pd-aryl bond. This key step forms the new carbon-carbon bond that closes the five-membered ring. The cycle is completed by a β-hydride elimination, which regenerates the Pd(0) catalyst and liberates the indene product.
Experimental Workflow: Palladium-Catalyzed Intramolecular Heck Reaction
Caption: Workflow for Palladium-Catalyzed Intramolecular Heck Reaction.
Protocol: Synthesis of a Substituted Indene via Intramolecular Heck Reaction
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| o-Bromostyrene derivative | 1.0 mmol | Starting Material |
| Palladium(II) acetate (Pd(OAc)₂) | 0.05 mmol (5 mol%) | Catalyst |
| Triphenylphosphine (PPh₃) | 0.1 mmol (10 mol%) | Ligand |
| Triethylamine (Et₃N) | 3.0 mmol | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | Solvent |
| Diethyl ether | For extraction | |
| Saturated aq. NH₄Cl | For washing | |
| Brine | For washing | |
| Anhydrous MgSO₄ | For drying | |
| Silica gel | For chromatography | |
| Hexane/Ethyl acetate | For chromatography |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-bromostyrene derivative (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by triethylamine (3.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted indene.[6][7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9][10][11][12]
Trustworthiness and Self-Validation: The success of this protocol relies on maintaining strict anhydrous and inert conditions, as both the catalyst and the organopalladium intermediates are sensitive to oxygen and moisture. The progress of the reaction should be carefully monitored to avoid the formation of byproducts due to prolonged heating. The final characterization data provides the ultimate validation of the product's identity and purity.
Method 2: Intramolecular Friedel-Crafts Acylation
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring.[13] The intramolecular version is a powerful tool for constructing cyclic systems, including the indene framework.[14][15] This approach typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride to form a 1-indanone, which can then be reduced and dehydrated to the indene.[16][17]
Causality and Mechanistic Insights
The reaction is promoted by a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., polyphosphoric acid).[17] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride (or an in situ generated acylium ion from the carboxylic acid), increasing its electrophilicity. The aromatic ring then acts as a nucleophile, attacking the activated carbonyl carbon in an electrophilic aromatic substitution reaction. A subsequent deprotonation restores the aromaticity and yields the cyclized 1-indanone.
Experimental Workflow: Intramolecular Friedel-Crafts Acylation
Caption: Workflow for Intramolecular Friedel-Crafts Acylation and subsequent conversion to an indene.
Protocol: Synthesis of 1-Indanone and Conversion to Indene
Part A: Synthesis of 1-Indanone
Materials:
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| 3-Phenylpropanoic acid | 10.0 mmol | Starting Material |
| Thionyl chloride (SOCl₂) | 20.0 mmol | Acyl chloride formation |
| Dichloromethane (CH₂Cl₂) | 50 mL | Solvent |
| Aluminum chloride (AlCl₃) | 12.0 mmol | Lewis Acid Catalyst |
| Ice | For quenching | |
| 5% aq. HCl | For washing | |
| Saturated aq. NaHCO₃ | For washing | |
| Brine | For washing | |
| Anhydrous Na₂SO₄ | For drying |
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, reflux a mixture of 3-phenylpropanoic acid (10.0 mmol) and thionyl chloride (20.0 mmol) for 2 hours. Remove the excess thionyl chloride by distillation.
-
Reaction Setup: Dissolve the resulting crude 3-phenylpropanoyl chloride in anhydrous dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add anhydrous aluminum chloride (12.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer and wash it with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 1-indanone.
Part B: Conversion of 1-Indanone to 1H-Indene
Materials:
| Reagent/Material | Quantity (for 5 mmol scale) | Purpose |
| 1-Indanone | 5.0 mmol | Starting Material |
| Methanol | 25 mL | Solvent |
| Sodium borohydride (NaBH₄) | 7.5 mmol | Reducing Agent |
| Toluene | 30 mL | Solvent for dehydration |
| p-Toluenesulfonic acid (p-TsOH) | 0.25 mmol | Dehydration Catalyst |
Procedure:
-
Reduction: Dissolve 1-indanone (5.0 mmol) in methanol (25 mL) and cool to 0 °C. Add sodium borohydride (7.5 mmol) portion-wise. Stir for 1 hour at room temperature.
-
Work-up of Reduction: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain crude 1-indanol.
-
Dehydration: Dissolve the crude 1-indanol in toluene (30 mL) and add a catalytic amount of p-toluenesulfonic acid (0.25 mmol).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up of Dehydration: After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated aqueous NaHCO₃ and brine, dry the organic layer, and concentrate.
-
Purification: Purify the resulting crude indene by column chromatography.
Method 3: The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[18][19][20] While not a direct synthesis of indenes, it provides access to highly functionalized cyclopentenone cores that can be precursors to indene derivatives. The intramolecular version is particularly useful for constructing fused ring systems.[21]
Causality and Mechanistic Insights
The reaction is generally believed to proceed through the initial formation of a stable hexacarbonyl dicobalt complex with the alkyne.[21] This is followed by the coordination of the alkene. A subsequent series of migratory insertions of the alkene and a carbonyl ligand, followed by reductive elimination, leads to the formation of the cyclopentenone product.[18][20]
Conceptual Workflow: Pauson-Khand Reaction
Caption: Conceptual Workflow for the Pauson-Khand Reaction.
Protocol: Intramolecular Pauson-Khand Reaction
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| 1,6-Enyne | 1.0 mmol | Starting Material |
| Dicobalt octacarbonyl (Co₂(CO)₈) | 1.1 mmol | Cobalt and CO source |
| Dichloromethane (CH₂Cl₂) | 10 mL | Solvent |
| N-Methylmorpholine N-oxide (NMO) | 4.0 mmol | Promoter/Oxidant |
Procedure:
-
Complex Formation: In a round-bottom flask, dissolve the 1,6-enyne (1.0 mmol) in dichloromethane (5 mL). Add dicobalt octacarbonyl (1.1 mmol) and stir at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change and confirmed by TLC).
-
Cycloaddition: To the solution of the complex, add a solution of N-methylmorpholine N-oxide (4.0 mmol) in dichloromethane (5 mL).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the cobalt residues.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the bicyclic cyclopentenone.
Safety and Handling Precautions
The synthesis of substituted indene derivatives involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23]
-
Fume Hood: All manipulations involving volatile, flammable, or toxic reagents such as thionyl chloride, dichloromethane, and organometallic compounds should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions involving air- and moisture-sensitive reagents, such as organometallics and some catalysts, require the use of an inert atmosphere (nitrogen or argon).[24]
-
Handling of Reagents:
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle with care, avoiding inhalation of dust and contact with skin.
-
Organometallic Reagents: Many are pyrophoric and/or water-reactive. Handle under an inert atmosphere using appropriate techniques.
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid sources of ignition and ensure adequate ventilation.[25]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
A thorough risk assessment should be conducted before commencing any experimental work.[26]
Conclusion
The laboratory preparation of substituted indene derivatives is a rich and diverse field of synthetic organic chemistry. The methods outlined in this guide—palladium-catalyzed cyclizations, intramolecular Friedel-Crafts reactions, and the Pauson-Khand reaction—represent powerful and versatile strategies for accessing this important class of molecules. By understanding the underlying mechanisms and adhering to detailed, validated protocols, researchers can confidently synthesize a wide range of indene derivatives for applications in drug discovery, materials science, and beyond. The key to success lies not only in the precise execution of these protocols but also in the rational application of chemical principles to adapt and optimize these methods for novel targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AN NMR STUDY OF INDENE USING A PROTON-PROTON DECOUPLING TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 11. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. Construction of polycyclic bridged indene derivatives by a tandem 1,3-rearrangement/intramolecular Friedel–Crafts cyclization of propargyl acetates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 19. organicreactions.org [organicreactions.org]
- 20. Pauson-Khand Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. moravek.com [moravek.com]
- 23. capitalresin.com [capitalresin.com]
- 24. fishersci.com [fishersci.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Purification of Indane-2-carboxaldehyde
Welcome to the technical support center for the purification of indane-2-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of indane-2-carboxaldehyde.
Introduction to the Challenges
Indane-2-carboxaldehyde is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. However, its purification is often fraught with challenges stemming from its inherent chemical reactivity. The aldehyde functional group is susceptible to oxidation, polymerization, and degradation under certain conditions, leading to yield loss and contamination of the final product. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Core Purification Challenges: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of indane-2-carboxaldehyde in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
Product Degradation during Silica Gel Column Chromatography
Question: I'm observing significant product loss and the appearance of new, more polar spots on my TLC plate after running a silica gel column. What is happening and how can I prevent it?
Answer: This is a common issue when purifying aldehydes on standard silica gel. The acidic nature of silica gel can catalyze several unwanted side reactions.[1][2][3]
-
Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can promote the oxidation of the aldehyde to the corresponding carboxylic acid (indane-2-carboxylic acid). Additionally, aldehydes can undergo acid-catalyzed self-condensation or polymerization, forming high molecular weight impurities that remain on the column.[2]
-
Solution:
-
Deactivate the Silica Gel: Before packing your column, neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[2] This will create a less harsh environment for your aldehyde.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral alumina.[2] However, be aware that alumina can also have its own reactivity challenges.
-
Minimize Residence Time: A faster elution, if the separation allows, will reduce the contact time between the aldehyde and the silica gel, thereby minimizing degradation.
-
Contamination with Indane-2-carboxylic Acid
Question: My final product is contaminated with indane-2-carboxylic acid. How can I remove this impurity?
Answer: The presence of the corresponding carboxylic acid is the most common impurity, arising from the oxidation of the aldehyde by atmospheric oxygen or during purification.[4]
-
Causality: Aldehydes are readily oxidized to carboxylic acids, a process that can be accelerated by light, heat, and the presence of trace metals.
-
Solution:
-
Aqueous Base Wash: A simple and effective method is to perform a liquid-liquid extraction with a mild aqueous base.[4] Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer and can be separated.
-
Column Chromatography with Deactivated Silica: As mentioned previously, using deactivated silica gel for chromatography will not only prevent further oxidation but can also separate the more polar carboxylic acid from the aldehyde.
-
Low Recovery After Distillation
Question: I'm attempting to purify indane-2-carboxaldehyde by distillation, but I'm experiencing low recovery and a dark, viscous residue in the distillation flask. What's causing this?
Answer: Aldehydes, especially those with higher boiling points, can be sensitive to thermal stress.[5][6]
-
Causality: At elevated temperatures, indane-2-carboxaldehyde can undergo thermal decomposition or polymerization.[5] The presence of any acidic or basic impurities can catalyze these processes.
-
Solution:
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation).[5][6] This lowers the boiling point of the aldehyde, allowing it to distill at a lower temperature and minimizing thermal degradation.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Pre-treatment: Before distillation, consider washing the crude product with a mild base to remove any acidic impurities that could catalyze polymerization.
-
Formation of a Solid Precipitate During Workup
Question: During my aqueous workup, a white solid precipitated. What is this, and is it a problem?
Answer: You have likely inadvertently formed the bisulfite adduct of your aldehyde. This is not necessarily a problem and can, in fact, be used as a purification strategy.[7][8]
-
Causality: If your workup involves the use of sodium bisulfite (NaHSO₃), for example, to quench an oxidizing agent, it will react with the aldehyde to form a crystalline, water-soluble adduct.[7]
-
Solution:
-
Leverage for Purification: This adduct formation is highly selective for aldehydes. You can intentionally form the adduct to separate the aldehyde from non-aldehyde impurities. The solid adduct can be filtered off and washed.[9][10]
-
Regeneration of the Aldehyde: To recover your purified aldehyde, the bisulfite adduct can be decomposed by treatment with either an aqueous base (like sodium carbonate or sodium hydroxide) or an acid.[7][8] This will regenerate the aldehyde, which can then be extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified indane-2-carboxaldehyde?
A1: Due to its sensitivity to air, indane-2-carboxaldehyde should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[11][12][13][14] It is also recommended to store it at a low temperature (2-8°C) to slow down potential degradation pathways.[11]
Q2: How can I monitor the purity of my indane-2-carboxaldehyde?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[15][16][17][18]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.[20][21][22][23][24]
Q3: Can I use recrystallization to purify indane-2-carboxaldehyde?
A3: While indane-2-carboxaldehyde is often an oil at room temperature, some of its derivatives or related compounds can be solids. If your product is a solid, recrystallization can be a very effective purification method. The choice of solvent is crucial and needs to be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is a general guideline and may need to be optimized for your specific impurity profile.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, weigh the required amount of silica gel for your column.
-
Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Create a slurry of the silica gel in the triethylamine-containing eluent.
-
-
Column Packing and Elution:
-
Pack the column with the silica gel slurry.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Dissolve your crude indane-2-carboxaldehyde in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be very effective for removing stubborn impurities.[7][9][10]
-
Adduct Formation:
-
Dissolve the crude indane-2-carboxaldehyde in a suitable organic solvent (e.g., ethanol or a mixture of ethyl acetate and ethanol).[9]
-
Slowly add a freshly prepared, saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove any adhering impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct in a biphasic mixture of water and an organic solvent (e.g., diethyl ether).
-
Slowly add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution with stirring until the aqueous layer is basic (pH > 10).
-
The solid adduct will dissolve as the aldehyde is regenerated and partitions into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with fresh organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Impurity Profile | Stationary Phase | Recommended Eluent System (starting) |
| Less polar impurities (e.g., unreacted indene) | Silica Gel (deactivated) | 95:5 Hexanes:Ethyl Acetate |
| More polar impurities (e.g., indan-2-ylmethanol) | Silica Gel (deactivated) | 90:10 Hexanes:Ethyl Acetate |
| Acidic impurities (e.g., indane-2-carboxylic acid) | Silica Gel (deactivated) | 85:15 Hexanes:Ethyl Acetate |
Visualization of Workflows
Workflow for Choosing a Purification Method
Caption: A decision tree for selecting the appropriate purification method.
Workflow for Bisulfite Adduct Purification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. wcu.edu [wcu.edu]
- 12. cal-star.com [cal-star.com]
- 13. [PDF] Guidelines for safe storage and handling of reactive materials | Semantic Scholar [semanticscholar.org]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. env.go.jp [env.go.jp]
- 16. commons.und.edu [commons.und.edu]
- 17. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 22. research.rice.edu [research.rice.edu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Synthesis of 1H-Indene-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 1H-indene-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. A primary challenge in this synthesis is the unwanted isomerization to the thermodynamically more stable 3H-indene-2-carbaldehyde. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maintain the isomeric integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of isomerization in 1H-indene-2-carbaldehyde?
The isomerization from 1H-indene-2-carbaldehyde to 3H-indene-2-carbaldehyde is driven by the formation of a more stable, conjugated system. The 1H-isomer is the kinetic product of many formylation reactions, but it can readily rearrange to the thermodynamically favored 3H-isomer. This process is often catalyzed by trace amounts of acid or, more commonly, base.[1] The key mechanistic step involves the deprotonation of the C1 methylene group, which is acidic due to its position adjacent to the aromatic ring. This generates a resonance-stabilized indenyl anion. Subsequent reprotonation can occur at the C3 position, leading to the conjugated and more stable 3H-isomer.
References
Technical Support Center: Scale-Up Synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. We will focus on two primary synthetic routes: the reduction of 2,3-dihydro-1H-indene-2-carboxamide and the oxidation of (2,3-dihydro-1H-inden-2-yl)methanol.
Route 1: Reduction of 2,3-dihydro-1H-indene-2-carboxamide
The reduction of an amide to an aldehyde is a delicate transformation, prone to over-reduction. While Lithium Aluminum Hydride (LAH) is a common laboratory reagent for this purpose, its use at scale presents significant challenges.[1][2][3]
Issue 1: Low Yield of Aldehyde and Formation of Amine Byproduct
-
Question: My large-scale LAH reduction of 2,3-dihydro-1H-indene-2-carboxamide is resulting in a low yield of the desired aldehyde and a significant amount of the corresponding amine. What is causing this and how can I prevent it?
-
Answer: This is a classic case of over-reduction. LAH is a very powerful reducing agent and can readily reduce the initially formed aldehyde to the corresponding alcohol, which is then converted to the amine.[4][5] On a large scale, localized "hot spots" and inefficient mixing can exacerbate this issue.
-
Causality: The high reactivity of LAH makes it difficult to control the reaction at the aldehyde stage, especially with the exothermic nature of the reaction on a larger scale.[1][3]
-
Solution:
-
Inverse Addition: Add the LAH solution slowly to a solution of the amide at low temperature (-78 °C to -40 °C). This maintains a low concentration of the reducing agent and minimizes over-reduction.
-
Use a Milder Reducing Agent: For scale-up, it is highly recommended to switch to a less reactive hydride reagent. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) are excellent alternatives that are known to selectively reduce amides and esters to aldehydes.[6][7] These reagents are less reactive and offer a wider operating window for temperature control.
-
-
| Reagent | Typical Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |
| LiAlH₄ | THF, 0 °C to reflux | High reactivity | Difficult to control, pyrophoric, highly exothermic quench |
| LiAlH(Ot-Bu)₃ | THF, -78 °C to 0 °C | Milder, more selective for aldehydes | Higher cost, requires low temperatures |
| DIBAL-H | Toluene/Hexane, -78 °C | Excellent selectivity, commercially available in various solvents | Requires stringent anhydrous conditions, can be pyrophoric |
Issue 2: Uncontrolled Exotherm and Safety Concerns During Quenching
-
Question: My LAH reduction is showing a dangerous exotherm during the reaction and especially during the quenching step. How can I manage this?
-
Answer: LAH reacts violently with water and protic solvents in a highly exothermic manner, releasing hydrogen gas which can ignite.[1][2] This is a major safety concern on a large scale.
-
Causality: The reaction of LAH with protic species is extremely rapid and generates a large amount of heat and flammable gas.
-
Solution:
-
Controlled Quenching: A Fieser workup is a standard and safer quenching procedure.[1] At 0 °C, slowly add a calculated amount of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Alternative Quenching: A solution of Rochelle's salt (sodium potassium tartrate) can also be used to effectively quench the reaction and complex with the aluminum salts, leading to a biphasic mixture that is easier to separate.
-
Process Safety: Always perform LAH reactions in a vessel with adequate cooling capacity and a pressure relief system. Ensure proper ventilation to handle hydrogen gas evolution.
-
-
Route 2: Oxidation of (2,3-dihydro-1H-inden-2-yl)methanol
Oxidation of the primary alcohol is a common and often more controllable route to the aldehyde. However, the choice of oxidant is critical for scale-up.
Issue 3: Difficulties with Swern Oxidation at Scale
-
Question: I am trying to scale up a Swern oxidation, but the cryogenic temperature requirement is proving to be a challenge, and the smell of dimethyl sulfide (DMS) is a significant problem. Are there any solutions?
-
Answer: The Swern oxidation, while effective, has well-known drawbacks for industrial applications.[8][9]
-
Causality: The reaction requires temperatures below -60 °C to avoid side reactions.[10] The byproduct, DMS, is highly volatile and has an extremely low odor threshold.[10]
-
Solution:
-
Continuous Flow Chemistry: For larger scales, consider moving to a continuous flow reactor. This allows for precise temperature control and minimizes the volume of the reaction mixture at any given time, enhancing safety.
-
DMS Mitigation: The DMS byproduct can be scrubbed from the exhaust gas using an oxidizing agent like sodium hypochlorite (bleach). Rinsing glassware with bleach will also oxidize the residual DMS to the odorless dimethyl sulfoxide (DMSO).[10]
-
Alternative DMSO-based Oxidations: Consider Parikh-Doering or Moffatt oxidations which use different activators for DMSO and may offer a wider temperature range.
-
-
Issue 4: Dess-Martin Periodinane (DMP) Oxidation is Too Expensive and Potentially Hazardous for Scale-Up
-
Question: My synthesis works well with DMP on a small scale, but the cost and potential explosive nature of the reagent are concerns for our scale-up plans. What are my options?
-
Answer: You are correct to be cautious. While DMP is a mild and selective oxidant, its cost and potential for explosive decomposition upon impact or heating make it less suitable for large-scale industrial synthesis.[11][12]
-
Causality: DMP is a hypervalent iodine compound, which is inherently energetic.[11] Its multi-step synthesis also contributes to its high cost.
-
Solution:
-
Catalytic Aerobic Oxidation: A greener and more cost-effective alternative is catalytic aerobic oxidation using a stable nitroxyl radical catalyst like TEMPO with a co-oxidant such as sodium hypochlorite. This system uses air or oxygen as the terminal oxidant and is a well-established industrial method.
-
Other Oxidation Systems: Other catalytic systems involving transition metals like ruthenium or copper can also be employed for the selective oxidation of primary alcohols to aldehydes.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?
A1: For large-scale production, a route involving the oxidation of (2,3-dihydro-1H-inden-2-yl)methanol is often preferred over the reduction of the corresponding amide. This is due to the better control, higher selectivity, and avoidance of highly reactive and hazardous reagents like LAH. Catalytic aerobic oxidation using TEMPO is a particularly attractive option from a green chemistry and cost perspective.
Q2: My final product is contaminated with unreacted starting material and some byproducts. What is the best method for purification at scale?
A2: Purification of aldehydes on a large scale can be efficiently achieved by forming a bisulfite adduct.[13][14] The aldehyde reacts with an aqueous solution of sodium bisulfite to form a water-soluble adduct, which can be separated from the non-polar organic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base, such as sodium hydroxide or sodium carbonate.[15] This method is highly scalable and uses inexpensive reagents.[16]
Q3: Are there other potential synthetic routes I should consider for industrial production?
A3: Yes, two other routes that are amenable to industrial scale are:
-
Hydroformylation of Indene: This is a major industrial process for producing aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst.[17][18] This would be a very direct and atom-economical route if the regioselectivity can be controlled.
-
Vilsmeier-Haack Formylation of Indane: This reaction introduces a formyl group onto an electron-rich aromatic ring.[19][20][21] If the reaction can be directed to the 2-position of the indane ring system, it could be a viable route.
Q4: How can I monitor the progress of my scale-up reaction effectively?
A4: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. It allows for the quantification of starting material, product, and any major byproducts. For faster, qualitative checks, Thin Layer Chromatography (TLC) can be used. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can also be implemented for real-time reaction monitoring in a manufacturing setting.
Q5: What are the key safety considerations I need to be aware of when scaling up this synthesis?
A5: Regardless of the chosen route, a thorough safety assessment is crucial. Key considerations include:
-
Thermal Hazards: All reactions should be evaluated for their exothermicity using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This is especially critical for LAH reductions.[1]
-
Reagent Handling: Be aware of the specific hazards of all chemicals used. LAH is pyrophoric and reacts violently with water.[2] Oxidizing agents can form explosive mixtures with organic compounds.
-
Gas Evolution: Reactions involving LAH quenching or Swern oxidations can produce significant amounts of flammable or toxic gases.[1][8] Ensure adequate ventilation and consider a scrubbing system.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
Experimental Workflow Diagrams
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the LAH reduction route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Workup [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Hydroformylation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 20. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
common impurities in 2,3-dihydro-1H-indene-2-carbaldehyde and their removal
Technical Support Center: 2,3-Dihydro-1H-indene-2-carbaldehyde
Welcome to the dedicated technical support guide for this compound (CAS: 37414-44-1). As a crucial intermediate in the development of novel therapeutics and advanced materials, achieving high purity of this compound is paramount for reproducible and reliable downstream results. This guide is structured to address the common challenges and questions that arise during its synthesis, purification, and handling. Drawing from established chemical principles and field-proven methodologies, we will explore the origins of common impurities and provide robust, step-by-step protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
The impurity profile of your sample is intrinsically linked to its synthetic route and subsequent handling. However, several common impurities are frequently observed:
-
2,3-Dihydro-1H-indene-2-carboxylic acid: This is the most common impurity, arising from the air oxidation of the aldehyde functional group. The presence of this acidic impurity can interfere with subsequent reactions that are base-sensitive.
-
Indan-2-ylmethanol: If the synthesis involves the reduction of a carboxylic acid derivative or the oxidation of an alcohol, this corresponding alcohol may be present as an unreacted starting material or a by-product.
-
Unreacted Starting Materials: Depending on the specific synthesis, precursors such as N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (if using a Weinreb amide route followed by reduction[1]) or other indane derivatives may persist in the final product.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., diethyl ether, THF, dichloromethane) are common and can typically be removed under high vacuum.
-
Indene: Dehydrogenation of the indane ring, though less common under standard conditions, can lead to the formation of indene derivatives, which may be colored.
Q2: My crude product is a "light brownish oil" as described in some literature. What causes this color, and is it a concern?
A brownish or yellowish tint in the crude product is very common and often results from trace amounts of highly conjugated by-products or polymeric materials formed during the reaction or workup. While a slight coloration might not impact certain applications, for high-purity requirements, especially in drug development, this color indicates the presence of impurities that should be removed. The color can often be eliminated through charcoal treatment or column chromatography.
Q3: I've analyzed my sample by ¹H NMR and see a broad singlet around 10-12 ppm. What is this?
A broad singlet in this downfield region of the proton NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests the presence of 2,3-dihydro-1H-indene-2-carboxylic acid, the oxidation product of your target aldehyde.[2][3]
Q4: How can I prevent the oxidation of my aldehyde to the carboxylic acid?
Prevention is key to maintaining the integrity of your compound.
-
Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during workup and purification steps.
-
Cold Storage: Store the purified compound at low temperatures (2-8°C is recommended) under an inert atmosphere.[4]
-
Avoid Air Exposure: Minimize the exposure of the compound to air, particularly when in solution. Degas solvents before use if the subsequent reaction is highly sensitive.
Troubleshooting and Purification Guides
This section provides detailed protocols to address specific impurity challenges. Before proceeding with any purification, it is crucial to analyze your crude material (e.g., by TLC, GC-MS, or NMR) to identify the major impurities and select the most appropriate method.
Data Summary: Key Compounds
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Key Identifier |
| This compound | C₁₀H₁₀O | 146.19[5] | Aldehyde proton (~9.7 ppm in ¹H NMR) | |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | C₁₀H₁₀O₂ | 162.19[2] | Broad COOH proton (>10 ppm in ¹H NMR) | |
| Indan-2-ylmethanol | C₁₀H₁₂O | 148.20 | -CH₂OH protons (~3.7 ppm in ¹H NMR) | |
| Indene | C₉H₈ | 116.16 | Olefinic protons (~6.5-7.0 ppm in ¹H NMR) |
Visualizing Common Impurities
The following diagram illustrates the structures of the target aldehyde and its most prevalent process-related impurities.
Caption: Relationship between the target aldehyde and common impurities.
Guide 1: Removal of Acidic Impurities via Liquid-Liquid Extraction
This is the first line of defense, particularly effective for removing the carboxylic acid impurity.
Principle: The acidic proton of the carboxylic acid reacts with a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral organic aldehyde remains in the organic phase, allowing for separation.
Protocol:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, using a volume of NaHCO₃ solution equal to about one-third of the organic layer volume for each wash.
-
Expert Tip: Vent the separatory funnel frequently, as CO₂ gas will be evolved during the neutralization.
-
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the purified aldehyde.
Guide 2: General Purification by Flash Column Chromatography
For removing impurities with different polarities, such as the corresponding alcohol or other by-products, flash chromatography is the method of choice.
Principle: Compounds are separated based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent). Less polar compounds travel down the column faster.
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your target aldehyde an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified oil.
Guide 3: High-Purity Purification via Sodium Bisulfite Adduct Formation
This classic technique is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.
Principle: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Most impurities (alcohols, ketones with significant steric hindrance, non-carbonyl compounds) do not react and can be washed away. The aldehyde is then regenerated from the purified adduct.
Workflow Diagram:
Caption: Workflow for aldehyde purification via bisulfite adduct.
Protocol:
-
Adduct Formation:
-
Dissolve the crude aldehyde in ethanol.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring vigorously. The solution may warm slightly.
-
Continue stirring at room temperature. A white crystalline precipitate of the bisulfite adduct should form. The time required can range from 30 minutes to several hours. Cooling in an ice bath can promote precipitation.
-
-
Isolation and Washing:
-
Collect the solid adduct by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any adhering organic impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Add this suspension to a separatory funnel containing diethyl ether.
-
Slowly add either a saturated aqueous sodium carbonate (Na₂CO₃) solution or 10% hydrochloric acid (HCl) to the funnel until the solid dissolves and the decomposition of the adduct is complete.
-
Shake the funnel, separate the layers, and extract the aqueous layer 2-3 more times with diethyl ether.
-
-
Final Workup:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly purified this compound.
-
By employing these targeted strategies, you can effectively mitigate common purity issues, ensuring the quality and reliability of your this compound for its intended scientific applications.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1H-indene-5-carbaldehyde | 30084-91-4 [sigmaaldrich.com]
- 5. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing nitrosation of indoles for indazole-3-carboxaldehyde synthesis
<Technical Support Center: Optimizing Nitrosation of Indoles for Indazole-3-Carboxaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, particularly as kinase inhibitors for various therapeutic applications.[1][2] Within this class of compounds, 1H-indazole-3-carboxaldehydes serve as critical intermediates for creating a diverse range of polyfunctionalized 3-substituted indazoles.[1][2] This guide provides a comprehensive, optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives via the nitrosation of indoles. This method is advantageous due to its mild conditions, which are suitable for both electron-rich and electron-deficient indoles, while minimizing side reactions and enhancing yields.[1][2] The conversion of an indole to an indazole framework is a highly valuable strategy in drug discovery, as indazoles are considered bioisosteres of indoles.[1][2]
Reaction Mechanism and Workflow
The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process. The reaction begins with the nitrosation at the C3 position of the indole, forming an oxime intermediate.[1][3] This is followed by the addition of water at the C2 position, which initiates the opening of the indole ring. The process concludes with a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[1][3] A significant side reaction is the formation of dimeric species, which can be mitigated by the slow addition of the indole to the nitrosating mixture.[1][4]
Caption: Reaction pathway for the nitrosation of indoles.
Detailed Experimental Protocol
This protocol outlines a general and optimized procedure for the nitrosation of indoles. It is crucial to note that reaction times and temperatures may need to be adjusted based on the specific indole substrate.
Materials:
-
Substituted Indole
-
Sodium Nitrite (NaNO₂)
-
2 N Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon Gas
-
Syringe Pump
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an argon atmosphere and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water and DMF.[1][2]
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0°C.[1][2]
-
Stir the resulting mixture under argon for 10 minutes at 0°C.[1][2]
-
-
Addition of Indole (Reverse Addition):
-
Reaction Progression:
-
Work-up:
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[1]
-
Table 1: Optimized Reaction Conditions for Various Substituted Indoles
| Indole Substituent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Electron-Donating (e.g., Methoxy, Benzyloxy) | Room Temperature | Varies | High (e.g., 91%)[2] |
| Electron-Neutral/Slightly Deficient | 50 | 3-5 | Good |
| Electron-Deficient (e.g., Nitro) | 80 | 6 | Excellent (e.g., up to 99%)[3] |
Troubleshooting Guide
Caption: Troubleshooting workflow for indole nitrosation.
Issue 1: Low or No Yield of the Desired Indazole-3-Carboxaldehyde
-
Question: My reaction is resulting in a very low yield, or no product at all. What are the likely causes and how can I fix this?
-
Answer:
-
Potential Cause 1: Inappropriate Stoichiometry. The ratio of the nitrosating agent (sodium nitrite) and the acid (HCl) is crucial. Typically, an excess of the nitrosating agent is used.[5]
-
Solution: Carefully re-evaluate and optimize the equivalents of both sodium nitrite and hydrochloric acid. A common starting point is 8 equivalents of NaNO₂ and 2.7 equivalents of HCl relative to the indole.[2]
-
-
Potential Cause 2: Decomposition. The starting material or the desired product might be decomposing under the reaction conditions. This can be due to excessively acidic or basic conditions.[5]
-
Potential Cause 3: Insufficient Reaction Conditions for Less Reactive Indoles. Electron-deficient indoles, such as those with nitro groups, are less reactive and require more forcing conditions to achieve complete conversion.[3][4]
-
Issue 2: Formation of a High Percentage of Colored Byproducts
-
Question: I am observing a significant amount of a deep red, often insoluble, byproduct in my reaction mixture. What is this and how can I prevent its formation?
-
Answer:
-
Potential Cause: Dimerization. The red byproduct is likely a dimeric species formed from the nucleophilic attack of an unreacted indole molecule on the 3-nitrosoindole intermediate.[1][4][6] This is particularly problematic with electron-rich indoles.[2]
-
Solution 1: Slow, Reverse Addition. The most effective way to minimize dimer formation is to maintain a low concentration of the nucleophilic indole throughout the reaction.[2][3][5] This is achieved by the slow, dropwise addition of the indole solution to the pre-formed nitrosating mixture (a technique known as "reverse addition").[5][7] Using a syringe pump for this addition is highly recommended to ensure a slow and consistent rate.[1][2]
-
Solution 2: Low Temperature. Conducting the addition of the indole at a low temperature (0°C) can significantly reduce the rate of the dimerization side reaction.[2][3]
-
Solution 3: Dilution. For highly reactive, electron-rich indoles, using a more dilute reaction mixture can further decrease the likelihood of intermolecular side reactions.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the direct formylation of indazoles at the C3 position, for instance via a Vilsmeier-Haack reaction, not effective?
-
Q2: Can I use other nitrosating agents or acids for this transformation?
-
A2: While the in-situ formation of nitrous acid from sodium nitrite and HCl is the most commonly reported and optimized method, other nitrosating agents exist.[8][9][10] Similarly, other acids like acetic acid have been used, but the choice can influence the product distribution.[6] For this specific transformation to indazole-3-carboxaldehydes, the NaNO₂/HCl system is well-established.
-
-
Q3: How does the electronic nature of the substituents on the indole ring affect the reaction?
-
A3: The electronic properties of the indole substituents have a significant impact on reactivity.
-
Electron-rich indoles are highly reactive towards the nitrosating mixture, even at 0°C. However, they are also more prone to the dimerization side reaction.[4]
-
Electron-deficient indoles are less reactive and typically require higher temperatures (50-80°C) for the reaction to proceed to completion.[3][4]
-
-
-
Q4: Is it necessary to run the reaction under an inert atmosphere?
-
A4: Yes, it is recommended to perform the reaction under an inert atmosphere, such as argon. This helps to prevent the formation of other nitrogen oxide species in the presence of oxygen, which could lead to undesired side reactions.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. WO2021257849A1 - Nitrosation reagents and methods - Google Patents [patents.google.com]
- 10. Versatile New Reagent for Nitrosation under Mild Conditions [organic-chemistry.org]
stability issues of 2,3-dihydro-1H-indene-2-carbaldehyde under different conditions
Welcome to the technical support guide for 2,3-dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1). This resource is designed for researchers, chemists, and drug development professionals to address common stability issues encountered during the handling, storage, and use of this aldehyde. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound must be stored with strict adherence to the following conditions.[1][2] The inherent reactivity of the aldehyde functional group necessitates these precautions.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (-20°C) or Refrigerator (2-8°C) | Slows down the rate of all potential degradation reactions, including oxidation and self-condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde is susceptible to air oxidation. An inert atmosphere prevents the conversion to the corresponding carboxylic acid.[2] |
| Light | Amber/Opaque Container | Protects the compound from potential light-induced degradation pathways. |
| Container | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture. |
Q2: My previously colorless/light-yellow sample of this compound has turned dark yellow or brown. What happened?
This discoloration is a classic indicator of degradation. There are two primary chemical processes likely responsible:
-
Oxidation: The most common pathway involves the oxidation of the aldehyde group to 2,3-dihydro-1H-indene-2-carboxylic acid. While this product is typically a colorless solid, trace metal impurities can catalyze the formation of colored byproducts.[2]
-
Aldol Condensation/Polymerization: Aldehydes possessing α-hydrogens, such as this one, are prone to self-condensation, especially in the presence of trace acid or base catalysts.[3][4] This process forms β-hydroxy aldehydes which can then dehydrate to form conjugated systems. These conjugated molecules and their subsequent polymerization products are often highly colored.[5]
Q3: The viscosity of my liquid aldehyde has increased significantly, or it has become partially solidified. Is it still usable?
An increase in viscosity or solidification (when not frozen) is a strong sign of polymerization resulting from aldol-type condensation reactions.[3] The material is no longer pure and its use in subsequent reactions will lead to lower yields and complex product mixtures. For high-purity applications, the material should be purified before use. A simple purity check via TLC or ¹H NMR is highly recommended.
Troubleshooting Guide
This guide provides a problem-solution framework for specific issues encountered during experiments.
Issue 1: Low Yields in Reactions Sensitive to Aldehyde Purity
-
Observation: A reaction, such as a Wittig olefination or reductive amination, is giving significantly lower yields than expected. TLC analysis of the starting aldehyde shows a primary spot along with baseline material or new, more polar spots.
-
Probable Cause: The aldehyde has partially degraded through oxidation or polymerization. The actual molar quantity of the active aldehyde is lower than calculated, and the impurities may interfere with the reaction.
-
Oxidation Product: 2,3-dihydro-1H-indene-2-carboxylic acid will not participate in the desired reaction and can neutralize basic reagents.
-
Polymerization Products: These oligomers and polymers represent a loss of active starting material and can complicate purification.
-
-
Solution Pathway:
-
Confirm Degradation: Run a quick diagnostic test (see Protocol 1: Purity Assessment via TLC). The presence of a carboxylic acid can be confirmed by IR spectroscopy (a broad O-H stretch appearing around 2500-3300 cm⁻¹) or by its solubility in a mild aqueous base.
-
Purify the Aldehyde: If degradation is confirmed, purify the required amount of the aldehyde immediately before use via flash column chromatography (see Protocol 2: Purification by Flash Chromatography).
-
Implement Preventative Handling: For future use, ensure the aldehyde is handled strictly under inert atmosphere (see Protocol 3: Proper Inert Gas Handling).
-
Issue 2: Inconsistent Reaction Stoichiometry
-
Observation: Difficulty in achieving consistent results when using the aldehyde, suggesting the concentration of the active ingredient is variable.
-
Probable Cause: The aldehyde is degrading over time after the bottle has been opened. Each time the bottle is opened, it is exposed to a fresh supply of air and moisture, accelerating degradation.
-
Solution Pathway:
-
Aliquot the Sample: Upon receiving a new bottle of the aldehyde, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere.
-
Store Aliquots Properly: Store these smaller, sealed vials in the freezer.[1] This minimizes the number of times the main stock is exposed to the atmosphere and ensures that each experiment starts with material of consistent quality.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary chemical pathways responsible for the instability of this compound.
Caption: Air oxidation of the aldehyde to its corresponding carboxylic acid.
Caption: Base-catalyzed aldol condensation leading to colored byproducts.[3]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Purity Assessment via Thin-Layer Chromatography (TLC)
This quick check provides a qualitative assessment of purity.
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Prepare Sample: Dissolve a small amount (1-2 drops) of the aldehyde in a minimal amount of dichloromethane or ethyl acetate (approx. 0.5 mL).
-
Spot Plate: Using a capillary tube, spot the prepared sample onto the TLC plate baseline.
-
Develop Plate: Place the plate in a developing chamber containing a suitable eluent system. A good starting point is 20% Ethyl Acetate in Hexanes.
-
Visualize: After the solvent front has reached near the top, remove the plate and dry it. Visualize the spots under a UV lamp (254 nm). The aldehyde should appear as a UV-active spot. Staining with potassium permanganate can also be used, which will react with the aldehyde and any unsaturated byproducts.
-
Analyze: A pure sample should show a single, well-defined spot. Oxidation products (carboxylic acid) will typically appear as a more polar spot (lower Rf), while polymerization products may appear as a streak from the baseline.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for removing polar impurities like the carboxylic acid and polymeric materials.
-
Column Preparation: Pack a suitably sized glass column with silica gel, using a hexane/ethyl acetate mixture as the slurry solvent.
-
Sample Loading: Dissolve the crude aldehyde in a minimum volume of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry powder. Carefully load this dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes). The pure aldehyde is relatively non-polar and should elute early.
-
Monitoring: Collect fractions and monitor them by TLC (using the system from Protocol 1) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, do not heat the sample excessively during concentration.
-
Store: Immediately place the purified, colorless oil under an inert atmosphere and store in the freezer.
Protocol 3: Proper Inert Gas Handling for Aliquoting and Use
This procedure minimizes exposure to air and moisture.
-
Setup: Use a Schlenk line or a manifold providing a dual vacuum/inert gas source. Attach the main bottle of the aldehyde and the recipient vials (with septa) to the line.
-
Purge System: Evacuate the manifold and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all air is removed.
-
Transfer: Using a clean, dry, gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the main bottle. Draw up the desired volume of the aldehyde.
-
Aliquot: Transfer the aldehyde into the purged recipient vials.
-
Seal and Store: Once the transfer is complete, remove the syringe. For long-term storage, wrap the septa of the vials with Parafilm® to provide an additional barrier. Store immediately in the freezer.[1]
References
Technical Support Center: Refinement of Experimental Protocols for Reactions Involving Indene Derivatives
Welcome to the Technical Support Center dedicated to providing in-depth guidance and troubleshooting for chemical reactions involving indene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with these versatile yet sensitive compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, troubleshoot effectively, and achieve reliable, reproducible results.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions and concerns regarding the handling and basic reactivity of indene derivatives. Understanding these fundamentals is the first step toward successful experimentation.
Question: My commercial indene is yellow, although it's described as colorless. Is it impure, and can I still use it?
Answer: While pure indene is a colorless liquid, it is highly susceptible to oxidation and polymerization upon exposure to air and light, which can impart a pale yellow to orange hue.[1] This discoloration often indicates the formation of oligomeric or polymeric materials and potentially some oxidation to indenone. For many applications, particularly those that are not sensitive to minor impurities or color, this material may still be usable. However, for reactions requiring high purity, such as catalysis or the synthesis of pharmaceutical intermediates, purification is strongly recommended. The presence of these impurities can lead to inconsistent reaction rates, lower yields, and the formation of complex byproduct mixtures.
Question: What are the essential storage and handling procedures for indene and its derivatives?
Answer: Due to its reactivity, proper storage and handling are critical to maintaining the integrity of indene.[1][2][3][4][5]
-
Inert Atmosphere: Indene should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Refrigeration: It is recommended to store indene at refrigerated temperatures (2-8°C) to minimize polymerization.[2][4][5]
-
Light Protection: Store in an amber or opaque container to protect it from light, which can catalyze polymerization.[1][3][5]
-
Inhibitors: Commercial indene often contains a polymerization inhibitor, such as p-tert-butylcatechol.[1][3][5] This inhibitor will need to be removed before use in most polymerization reactions or reactions sensitive to radical scavengers.
Question: How do I remove the polymerization inhibitor from commercial indene?
Answer: The most common method for removing phenolic inhibitors like p-tert-butylcatechol is to pass the indene through a short column of activated basic alumina or silica gel immediately before use.[6] Alternatively, a simple aqueous wash with a dilute sodium hydroxide solution can be effective, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and distillation under reduced pressure.
Question: Why is the acidity of the C-H bond at the 1-position of indene significant?
Answer: The methylene protons at the C-1 position of indene are significantly more acidic (pKa ≈ 20 in DMSO) than typical allylic protons.[4][7] This is because deprotonation at this position results in the formation of the indenyl anion, which is a highly stable, aromatic species according to Hückel's rule (4n+2 π electrons, where n=2 for the 10 π-electron system). This facile deprotonation is the cornerstone of much of indene's utility in synthesis, allowing for its conversion into a potent nucleophile for alkylation, acylation, and other substitution reactions.[7][8]
Section 2: Troubleshooting Guides for Common Reactions
This section provides a problem-oriented approach to troubleshooting common reactions involving indene derivatives. Each guide is structured to help you identify the root cause of a problem and implement a logical solution.
Guide 1: Deprotonation of Indene and Subsequent Alkylation
The generation of the indenyl anion followed by quenching with an electrophile is a fundamental transformation. However, it is fraught with potential pitfalls.
Problem: Low Yield of the Alkylated Indene Product
If you are experiencing low yields in your alkylation reaction, consider the following potential causes and solutions, as outlined in the troubleshooting workflow below.
- Insufficient base
- Inactive base (degraded)
- Reaction time too short
- Temperature too low]; C --> D[Solutions:
- Use a slight excess of fresh, titrated organolithium base.
- Increase reaction time for deprotonation.
- Allow reaction to warm to appropriate temperature (e.g., -78°C to 0°C).]; B -->|Yes| E{Is the starting material consumed?}; E -->|No, significant indene remains| B; E -->|Yes| F{Are there significant side products?}; F -->|Yes| G[Potential Causes:
- Over-alkylation: The product is deprotonated and reacts again.
- Elimination: If using a sterically hindered or secondary/tertiary alkyl halide.
- Polymerization: Acidic quench or exposure to air.
- Oxidation: Incomplete inert atmosphere.]; G --> H[Solutions:
- Add the electrophile slowly at low temperature.
- Use a less reactive base if over-alkylation is an issue.
- Choose a primary alkyl halide if possible.
- Ensure a thoroughly inert atmosphere.
- Use a buffered or non-acidic aqueous quench.]; F -->|No, clean but low recovery| I[Potential Causes:
- Loss during workup/purification.
- Product volatility.]; I --> J[Solutions:
- Careful extraction and handling.
- Use caution during solvent removal (rotary evaporation).
- Ensure complete transfer of materials.[9]];
}
Figure 1: Troubleshooting workflow for low yields in the alkylation of indene.
Detailed Experimental Considerations:
-
Choice of Base: While n-butyllithium is common, its high reactivity can sometimes lead to side reactions. For more sensitive substrates, consider using a milder base like lithium diisopropylamide (LDA) or sodium hydride (NaH). The deprotonation with organolithium reagents is typically very fast, even at low temperatures.[8]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is freshly distilled or obtained from a solvent purification system to remove water and peroxides.
-
Temperature Control: Perform the deprotonation at -78°C and maintain this temperature during the addition of the electrophile to control the reaction rate and minimize side reactions.[10]
| Parameter | Recommendation | Rationale |
| Base | n-BuLi, s-BuLi, LDA, NaH | Choice depends on substrate compatibility and desired reactivity. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and able to solvate the lithium cation. |
| Temperature | -78°C to 0°C | Minimizes side reactions and controls exotherms. |
| Atmosphere | Nitrogen or Argon | Prevents quenching of the anion by O₂ or H₂O.[2][10] |
Guide 2: Diels-Alder [4+2] Cycloaddition Reactions
Indene can act as a dienophile, but its isomer, 2H-indene (isoindene), is a reactive diene for Diels-Alder reactions.[11] Often, these reactions are performed by generating the isoindene in situ.
Problem: No Cycloadduct Formation or Very Low Yield
The absence of the desired product in a Diels-Alder reaction involving an indene system often points to issues with the diene's reactivity or stability.
Question: I'm trying to react indene with maleic anhydride, but I'm not getting the expected Diels-Alder product. What's wrong?
Answer: 1H-Indene, the stable isomer, is not an effective diene for the Diels-Alder reaction because the double bonds are not in a conjugated s-cis conformation suitable for cycloaddition. The double bond within the five-membered ring acts as a dienophile. To act as a diene, you must first generate the highly reactive 2H-indene (isoindene) isomer. This is typically done in situ in the presence of the dienophile to trap it before it dimerizes or rearranges.[11]
- Incorrect precursor for isoindene generation.
- Inefficient isomerization/elimination conditions.]; C --> D[Solutions:
- Use a known precursor (e.g., from a retro-Diels-Alder reaction).
- Optimize temperature/photochemical conditions for generation.]; B -->|Yes| E{Is the dienophile reactive enough?}; E -->|No| F[Potential Causes:
- Electron-rich or sterically hindered dienophile.]; F --> G[Solutions:
- Use an electron-deficient dienophile (e.g., maleic anhydride, DMAD).
- Consider using a Lewis acid catalyst to activate the dienophile.]; E -->|Yes| H{Is dimerization of the isoindene competing with the cycloaddition?}; H -->|Yes| I[Solutions:
- Use a higher concentration of the dienophile trapping agent.
- Add the isoindene precursor slowly to a heated solution of the dienophile.];
}
Figure 2: Decision tree for troubleshooting Diels-Alder reactions with in situ generated 2H-indene.
Protocol: In Situ Generation and Trapping of 2H-Indene
This protocol provides a general framework for a Diels-Alder reaction using an in situ generated isoindene.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, under an argon atmosphere, add the dienophile (e.g., N-phenylmaleimide, 1.2 equivalents) and a high-boiling solvent (e.g., xylenes).
-
Precursor Solution: In the addition funnel, prepare a solution of the 2H-indene precursor in the same solvent.
-
Reaction: Heat the solution of the dienophile to reflux.
-
Slow Addition: Add the precursor solution dropwise to the refluxing mixture over several hours. The slow addition maintains a low concentration of the highly reactive 2H-indene, favoring the intermolecular Diels-Alder reaction over self-dimerization.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the dienophile and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.
Section 3: Purification and Characterization
Problem: My purified indene derivative turns yellow/brown again shortly after purification.
Answer: This is a classic sign of autoxidation and/or polymerization.[2][4] After purification, especially distillation which removes any inhibitors, the indene derivative is highly activated and susceptible to degradation.
Immediate Mitigation Steps:
-
Work Quickly: Minimize the time the purified compound is exposed to air and light.
-
Inert Storage: Immediately place the purified fraction under an inert atmosphere (N₂ or Ar).
-
Refrigerate: Store the purified material at low temperatures (≤ 4°C).[2]
-
Add Inhibitor: For long-term storage, consider adding a small amount of an inhibitor like BHT (butylated hydroxytoluene) or p-tert-butylcatechol, provided it will not interfere with subsequent reactions.
Purification Protocol: Removal of Polar Impurities and Oligomers
This protocol is effective for removing oxidation byproducts and oligomers from aged indene.
-
Initial Wash: Shake the crude indene with 6M HCl for several hours to remove basic impurities.[4][6]
-
Base Wash: Separate the organic layer and reflux with 40% NaOH to remove acidic impurities and some phenolic compounds.[4][6]
-
Distillation: Fractionally distill the material under reduced pressure. Collect the fraction boiling at the correct temperature.[4][6]
-
Chromatography: For the highest purity, pass the distilled indene through a plug of activated silica gel or alumina under an inert atmosphere immediately before use.[6]
Characterization: Key ¹H NMR Signals for Indene
Verifying the structure and purity of indene and its derivatives is commonly done by ¹H NMR spectroscopy. The spectrum of indene is characteristic.[12][13][14][15]
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₂) | ~3.4 | t | ~2.0 |
| H2 (vinyl) | ~6.5 | dt | J = 5.5, 2.0 |
| H3 (vinyl) | ~6.9 | d | J = 5.5 |
| Aromatic | 7.2 - 7.5 | m | - |
Note: These values are approximate and can vary depending on the solvent and substitution pattern.
References
- 1. nbinno.com [nbinno.com]
- 2. Indene | CAS#:95-13-6 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. Indene CAS#: 95-13-6 [m.chemicalbook.com]
- 5. Indene | 95-13-6 [amp.chemicalbook.com]
- 6. Purification of Indene - Chempedia - LookChem [lookchem.com]
- 7. Indene - Wikipedia [en.wikipedia.org]
- 8. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AN NMR STUDY OF INDENE USING A PROTON-PROTON DECOUPLING TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 15. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,3-dihydro-1H-indene-2-carbaldehyde: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. In this guide, we delve into the comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3-dihydro-1H-indene-2-carbaldehyde, a key intermediate in various synthetic pathways. This document moves beyond a mere recitation of data, offering a comparative perspective on alternative analytical techniques and the rationale behind experimental choices, ensuring a robust understanding of the molecule's spectroscopic fingerprint.
The Subject: this compound
This compound, with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol , is a bicyclic aromatic aldehyde. Its indane scaffold is a prevalent motif in medicinal chemistry and materials science, making the precise characterization of its derivatives paramount. This guide will provide the foundational spectroscopic knowledge necessary for its identification and quality control in a research and development setting.
Experimental Protocols: Achieving High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols represent best practices for the analysis of small organic molecules like this compound.
Sample Preparation: The Foundation of a Good Spectrum
A well-prepared sample is the first and most critical step towards obtaining a high-resolution NMR spectrum.[1][2][3][4]
-
Analyte Purity: Begin with a sample of this compound that is of the highest possible purity. Residual solvents or reaction byproducts will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Use of an Internal Standard: For precise chemical shift referencing, the addition of an internal standard is crucial. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[1]
-
Sample Filtration: To avoid line broadening and shimming difficulties, it is imperative to remove any particulate matter. This can be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][5]
-
Sample Homogenization: After transfer to the NMR tube, ensure the solution is homogeneous by gently inverting the capped tube several times.
Data Acquisition: Tailoring the Experiment to the Molecule
The choice of acquisition parameters directly impacts the quality and information content of the resulting spectrum.[6][7][8]
For ¹H NMR Spectroscopy:
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are typically adequate.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to encompass all proton signals in a typical organic molecule.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a standard starting point.
For ¹³C NMR Spectroscopy:
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of 200-240 ppm is necessary to cover the full range of carbon chemical shifts.
-
Proton Decoupling: To simplify the spectrum and improve signal-to-noise, broadband proton decoupling is employed, resulting in a spectrum where each unique carbon appears as a singlet.
Predicted NMR Spectral Data and Interpretation
In the absence of publicly available experimental spectra, we turn to highly reliable prediction algorithms to forecast the ¹H and ¹³C NMR spectra of this compound. These predictions are based on extensive databases of known compounds and sophisticated computational models.[3][9][10][11][12]
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.75 | s | 1H | H-8 (Aldehyde) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[4][13][14] |
| ~7.20 - 7.30 | m | 4H | H-4, H-5, H-6, H-7 (Aromatic) | Protons on the benzene ring typically resonate in this region. The multiplet pattern arises from complex spin-spin coupling between the aromatic protons. |
| ~3.20 - 3.40 | m | 1H | H-2 | This methine proton is coupled to the adjacent methylene protons at C1 and C3, as well as the aldehydic proton, leading to a complex multiplet. |
| ~3.00 - 3.20 | m | 4H | H-1, H-3 | The benzylic methylene protons are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling with the H-2 proton. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~201.0 | C-8 (Aldehyde C=O) | The carbonyl carbon of an aldehyde is highly deshielded and characteristically appears in the far downfield region of the spectrum.[15] |
| ~141.0 | C-3a, C-7a | The quaternary aromatic carbons fused to the five-membered ring are expected to be in this region. |
| ~127.0 | C-5, C-6 | Aromatic CH carbons. |
| ~125.0 | C-4, C-7 | Aromatic CH carbons. |
| ~48.0 | C-2 | The aliphatic methine carbon attached to the aldehyde group. |
| ~32.0 | C-1, C-3 | The aliphatic methylene carbons of the five-membered ring. |
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, a comprehensive analysis often involves corroborating data from other techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
~2830 and ~2720 cm⁻¹: A pair of medium intensity peaks characteristic of the C-H stretch of the aldehyde group (Fermi resonance).[13][14][16]
-
~1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration of the saturated aldehyde.[13][14][16]
-
~3100-3000 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretching vibrations.
-
~3000-2850 cm⁻¹: Medium absorptions from the aliphatic C-H stretching vibrations of the five-membered ring.
-
~1600 and ~1475 cm⁻¹: Characteristic C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
-
Molecular Ion Peak (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound, is expected.
-
Fragmentation Patterns: Aldehydes typically undergo characteristic fragmentation pathways:[1][4][5]
-
α-cleavage: Loss of a hydrogen radical (H•) to give a stable acylium ion at m/z = 145 (M-1). Loss of the C₅H₆ radical from the indane ring could also occur.[1][2][5]
-
McLafferty Rearrangement: If a γ-hydrogen is available, a characteristic rearrangement can occur. In this case, it is not a primary fragmentation pathway.[1][5]
-
Loss of CO: Fragmentation of the acylium ion can lead to the loss of carbon monoxide (28 Da), resulting in a peak at m/z = 117.
-
Workflow for Spectroscopic Analysis
Caption: A streamlined workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound, grounded in established experimental protocols and theoretical predictions. By integrating this NMR data with insights from FT-IR and Mass Spectrometry, researchers can achieve a high degree of confidence in the structural assignment of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, serving as a valuable resource for the scientific community.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 4. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. CASCADE [nova.chem.colostate.edu]
- 12. Visualizer loader [nmrdb.org]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.pg.edu.pl [chem.pg.edu.pl]
Differentiating Isomeric Indane Carbaldehydes: A Mass Spectrometry-Based Comparative Guide
For researchers engaged in organic synthesis and drug development, the unambiguous identification of isomeric products is a critical analytical challenge. Among such compounds, positional isomers of 2,3-dihydro-1H-indene-carbaldehyde present a noteworthy case study. While sharing the same molecular formula (C₁₀H₁₀O) and thus an identical molecular weight (146.19 g/mol ), their distinct structural arrangements give rise to subtle yet discernible differences in their mass spectrometric fragmentation patterns. This guide provides a comparative analysis of the mass spectrometry data for 2,3-dihydro-1H-indene-2-carbaldehyde and its isomers, offering key insights for their differentiation.
The Challenge of Isomeric Differentiation
Distinguishing between isomers using mass spectrometry alone can be a formidable task, particularly when they cannot be chromatographically resolved.[1] While tandem mass spectrometry can often reveal unique fragments for structurally distinct isomers, closely related structures may not always exhibit a diagnostic fragment under standard conditions. This necessitates a detailed understanding of the fundamental fragmentation mechanisms to predict and identify key distinguishing features in their mass spectra.
Predicted Electron Ionization (EI) Fragmentation of this compound
In the absence of a publicly available experimental mass spectrum for this compound, we can predict its fragmentation behavior based on established principles of mass spectrometry.[2][3] Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 146. The primary fragmentation pathways are expected to be driven by the aldehyde functional group and the inherent strain of the five-membered ring.
A key fragmentation route for aldehydes is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[4] For this compound, this can occur in two ways:
-
Loss of a hydrogen radical (H•): This results in a stable acylium ion at m/z 145 (M-1). This is a common feature in the mass spectra of aldehydes.[4]
-
Loss of the formyl radical (•CHO): This cleavage would lead to the formation of an indanyl cation at m/z 117 (M-29).
Further fragmentation of the indane core is also anticipated. The indane structure itself can undergo retro-Diels-Alder-type reactions or benzylic cleavage, leading to characteristic ions. For instance, the base peak in the mass spectrum of indene is at m/z 116, corresponding to the molecular ion.[5] The fragmentation of the indane ring in our target molecule could lead to ions at m/z 115, 91 (tropylium ion), and other smaller fragments.
Caption: Predicted EI fragmentation pathway for this compound.
Comparative Analysis with Isomeric Indane Carbaldehydes
To provide a robust framework for comparison, we will examine the reported mass spectral data of the isomeric 2,3-dihydro-1H-indene-1-carbaldehyde and 2,3-dihydro-1H-indene-4-carbaldehyde.
| Isomer | Molecular Ion (m/z 146) | [M-1]⁺ (m/z 145) | [M-29]⁺ (m/z 117) | Other Key Fragments (m/z) | Reference |
| 1-Carbaldehyde | Present | Abundant | Abundant | 115, 91 | [6] |
| 4-Carbaldehyde | Base Peak | Significant | Minor | 117, 115 | [7][8] |
| 5-Carbaldehyde | Base Peak | Significant | Minor | 117, 115 | [7] |
| Predicted 2-Carbaldehyde | Present | Abundant | Abundant | 115, 91 | - |
The electron ionization mass spectra of 2,3-dihydro-1H-indene-4-carboxaldehyde and its 5-carboxaldehyde isomer each show a base peak at m/z 146, and can be distinguished by the relative abundances of ions at m/z 145 and 146.[7]
For the 1-carbaldehyde isomer, the formyl group is on the five-membered ring. Its fragmentation is expected to be more similar to the 2-carbaldehyde isomer, with significant loss of both H• and •CHO. The key differentiator will likely lie in the relative abundances of the resulting fragment ions.
In contrast, for the 4- and 5-carbaldehyde isomers, the aldehyde group is attached to the aromatic ring. Here, the molecular ion is the base peak, suggesting greater stability.[7] The loss of the formyl group (M-29) is less pronounced compared to what is expected for the 1- and 2-isomers. This is a critical distinguishing feature.
Caption: Key differences in EI fragmentation between indane carbaldehyde isomers.
Electrospray Ionization (ESI) Considerations
While Electron Ionization (EI) is common for GC-MS analysis, Electrospray Ionization (ESI) is prevalent in LC-MS. Under positive ion ESI, aldehydes typically form protonated molecules [M+H]⁺. A common fragmentation pathway for protonated aldehydes is the loss of carbon monoxide (CO).[9][10] However, some aldehydes can undergo a loss of H₂, followed by a reaction with water in the collision cell, which can complicate spectral interpretation.[9][10] When analyzing aromatic aldehydes with methanol as a solvent, the formation of [M+15]⁺ ions has been observed due to an in-source aldol reaction.[11] These behaviors could potentially be exploited to differentiate isomers, as the position of the aldehyde group may influence the likelihood of these alternative fragmentation and ionization pathways.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve the purified 2,3-dihydro-1H-indene-carbaldehyde isomer in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of key fragments, such as [M-1]⁺ and [M-29]⁺, with those of known isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (or methanol) to a concentration of approximately 10 µg/mL.
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan Mass Range: m/z 50-300.
-
For tandem MS (MS/MS), isolate the [M+H]⁺ ion (m/z 147) and apply collision-induced dissociation (CID) with varying collision energies to observe fragmentation.
-
-
Data Analysis: Examine the full scan data for the [M+H]⁺ ion. In the MS/MS spectra, look for characteristic neutral losses, such as CO (28 Da) or H₂O (18 Da).
Conclusion
The differentiation of 2,3-dihydro-1H-indene-carbaldehyde isomers by mass spectrometry is achievable through a careful analysis of their fragmentation patterns. For EI-MS, the key lies in the relative abundance of the molecular ion versus the [M-1]⁺ and [M-29]⁺ fragments. Isomers with the aldehyde on the five-membered ring are predicted to show more extensive fragmentation than those with the aldehyde on the aromatic ring. For ESI-MS/MS, differences in the propensity to lose CO or undergo other fragmentation pathways can provide further structural confirmation. By combining chromatographic separation with a detailed interpretation of mass spectral data, researchers can confidently identify their target isomer.
References
- 1. 1H-Indene, 2,3-dihydro-1,2-dimethyl- [webbook.nist.gov]
- 2. 2-Ethyl-2,3-dihydro-1H-indene [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 37414-44-1|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemeo.com [chemeo.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H-Indene-4-carboxaldehyde, 2,3-dihydro- [webbook.nist.gov]
A Comparative Guide to the Synthesis of Indane-2-carboxaldehyde for Research and Development
Indane-2-carboxaldehyde is a valuable bicyclic aldehyde that serves as a crucial building block in medicinal chemistry and the fragrance industry.[1][2] Its constrained five-membered ring fused to a benzene ring provides a rigid scaffold that is leveraged in the design of novel therapeutics and complex molecules.[2] The aldehyde functionality at the 2-position offers a versatile handle for a wide array of chemical transformations, making it a sought-after intermediate.
This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to indane-2-carboxaldehyde. We will move beyond a simple recitation of reaction steps to explore the mechanistic underpinnings, practical considerations, and relative merits of each approach. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic strategy for their specific application, whether for small-scale discovery or large-scale production.
Strategic Overview of Synthetic Pathways
The synthesis of indane-2-carboxaldehyde can be broadly categorized into three primary strategies, each starting from a different, readily accessible precursor. The choice of route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reagents.
-
Oxidation of 2-(Hydroxymethyl)indane: A direct and often high-yielding approach that relies on the selective oxidation of a primary alcohol.
-
Partial Reduction of Indane-2-carboxylic Acid Derivatives: A strategy that requires careful control to stop the reduction at the aldehyde stage, preventing over-reduction to the corresponding alcohol.
-
Hydroformylation of Indene: An atom-economical method that introduces the formyl group directly across the double bond of indene, though often with challenges in regioselectivity.
Below is a high-level overview of these strategic approaches.
Caption: High-level comparison of the primary synthetic strategies leading to indane-2-carboxaldehyde.
Route 1: Oxidation of 2-(Hydroxymethyl)indane
This is arguably the most straightforward and commonly employed laboratory-scale synthesis. It starts from 2-(hydroxymethyl)indane (also known as indan-2-ylmethanol), which can be prepared by the reduction of indane-2-carboxylic acid or its ester. The core of this route is the selective oxidation of the primary alcohol to an aldehyde.
Mechanistic Considerations & Reagent Choice
The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the carboxylic acid, especially when using aqueous, chromium-based oxidants like Jones reagent. Therefore, anhydrous conditions and milder, more selective oxidizing agents are preferred.
-
Chromium-Based Reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents that reliably perform this transformation in anhydrous solvents like dichloromethane (DCM). The reaction proceeds via a chromate ester intermediate, followed by a base-assisted E2-type elimination to yield the aldehyde.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C). The resulting alkoxysulfonium salt undergoes an intramolecular elimination facilitated by a hindered base (e.g., triethylamine) to furnish the aldehyde. Its key advantages are the mild conditions and avoidance of heavy metals.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a highly reliable and mild alternative, allowing the reaction to proceed at room temperature with short reaction times. It is particularly useful for sensitive substrates.
Caption: Workflow for the synthesis of indane-2-carboxaldehyde via oxidation.
Experimental Protocol (Swern Oxidation)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.). Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve 2-(hydroxymethyl)indane (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C. Then, allow the reaction to warm to room temperature.
-
Work-up: Add water (50 mL) to quench the reaction. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure indane-2-carboxaldehyde.
Advantages & Disadvantages
-
Advantages: High yields, excellent chemoselectivity, and multiple reliable protocols (PCC, Swern, DMP) to choose from based on substrate sensitivity and available equipment.
-
Disadvantages: Stoichiometric nature of the reagents generates significant waste. Chromium reagents are toxic and require careful handling and disposal. Swern oxidation requires cryogenic temperatures and produces a foul-smelling dimethyl sulfide byproduct. DMP is relatively expensive.
Route 2: Partial Reduction of Indane-2-carboxylic Acid Derivatives
This route begins with the more oxidized precursor, indane-2-carboxylic acid. Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than their parent acids, leading to over-reduction to the primary alcohol.[3] The key to success is to first convert the carboxylic acid into a derivative whose reactivity can be modulated.
Mechanistic Considerations & Reagent Choice
The common strategy involves converting the carboxylic acid into an acid chloride, ester, or Weinreb amide, which can then be reduced to the aldehyde stage under controlled conditions.
-
Reduction of Acid Chlorides: Acid chlorides are highly reactive and can be reduced using a bulky, less reactive hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).[3] The steric hindrance of this reagent prevents a second hydride addition to the intermediate aldehyde, allowing it to be isolated.
-
Reduction of Esters: Esters can be reduced to aldehydes at low temperatures using Diisobutylaluminium hydride (DIBAL-H). At temperatures around -78 °C, DIBAL-H adds once to the ester carbonyl to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to the aldehyde.
-
Weinreb Amide Reduction: The N-methoxy-N-methylamide (Weinreb amide) of indane-2-carboxylic acid provides a robust method. The Weinreb amide reacts with organolithium or hydride reagents (like LiAlH₄ or DIBAL-H) to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing over-reduction and reliably yielding the aldehyde.
Caption: Logical workflow for the partial reduction of an indane-2-carboxylic acid derivative.
Experimental Protocol (via Acid Chloride)
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine indane-2-carboxylic acid (1.0 eq.) and thionyl chloride (SOCl₂, 2.0 eq.). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude indane-2-acyl chloride.
-
Reduction Setup: In a separate flame-dried flask under argon, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Addition: Dissolve the crude indane-2-acyl chloride in anhydrous THF and add it dropwise to the hydride solution at -78 °C.
-
Reaction & Quench: Stir the reaction at -78 °C for 3-4 hours. Quench the reaction by the slow addition of water, followed by 1M HCl.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Advantages & Disadvantages
-
Advantages: Starts from a stable and often commercially available carboxylic acid. The Weinreb amide route, in particular, is very reliable and high-yielding.
-
Disadvantages: Requires two synthetic steps (activation then reduction). Reagents like thionyl chloride are corrosive and moisture-sensitive. Hydride reagents are pyrophoric and require careful handling under inert atmosphere conditions. Precise temperature control is often critical to prevent over-reduction.
Route 3: Hydroformylation of Indene
Hydroformylation (or the oxo process) is a powerful industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[4] Applying this to indene presents a potentially atom-economical route to indane carboxaldehydes.
Mechanistic Considerations & Regioselectivity
The reaction is typically catalyzed by rhodium or cobalt complexes and requires high pressures of carbon monoxide (CO) and hydrogen (H₂), known as syngas. The key challenge with an unsymmetrical alkene like indene is controlling the regioselectivity. The formyl group can add to either carbon of the original double bond, leading to a mixture of indane-1-carboxaldehyde and the desired indane-2-carboxaldehyde.
The product distribution is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center. Bulky phosphine ligands (e.g., triphenylphosphine) on a rhodium catalyst tend to favor the formation of the linear (less branched) aldehyde. For indene, this would favor the formation of indane-2-carboxaldehyde. However, achieving high selectivity can be challenging, and separation of the resulting isomers may be required.
Experimental Protocol (General)
Note: This reaction requires specialized high-pressure equipment (autoclave) and is not typically performed in a standard laboratory setting.
-
Catalyst Preparation: In a glovebox, charge an autoclave with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a degassed solvent like toluene.
-
Reaction Setup: Add indene to the autoclave. Seal the reactor, remove it from the glovebox, and purge it several times with syngas (1:1 CO/H₂).
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-100 °C). Maintain stirring for several hours, monitoring the pressure drop.
-
Work-up and Analysis: After cooling and carefully venting the reactor, analyze the crude product mixture by GC-MS or NMR to determine the conversion and the ratio of aldehyde isomers.
-
Purification: The isomers must be separated, typically by fractional distillation or preparative chromatography.
Advantages & Disadvantages
-
Advantages: Highly atom-economical (all atoms from the reactants are incorporated into the products). Potentially scalable for industrial production.
-
Disadvantages: Requires specialized high-pressure equipment and handling of toxic carbon monoxide gas. The primary drawback is often poor regioselectivity, leading to a mixture of isomers that requires difficult separation, thus lowering the effective yield of the desired product. Catalyst cost can also be a factor.
Quantitative and Qualitative Comparison
| Feature | Route 1: Oxidation | Route 2: Partial Reduction | Route 3: Hydroformylation |
| Starting Material | 2-(Hydroxymethyl)indane | Indane-2-carboxylic Acid | Indene |
| Number of Steps | 1 | 2 (Activation + Reduction) | 1 |
| Typical Yield | High (80-95%) | Good to High (70-90%) | Variable (depends on selectivity) |
| Scalability | Lab to Pilot Scale | Lab to Pilot Scale | Pilot to Industrial Scale |
| Key Reagents | PCC, DMSO, Oxalyl Chloride, DMP | SOCl₂, LiAlH(Ot-Bu)₃, DIBAL-H | Rh/Co catalysts, CO, H₂ |
| Safety/Handling | Toxic Cr reagents, foul odor (Swern) | Corrosive acid chlorides, pyrophoric hydrides | High pressure, toxic CO gas |
| Key Challenge | Waste disposal, reagent cost (DMP) | Preventing over-reduction, temperature control | Achieving high regioselectivity, product separation |
| Green Chemistry | Poor (stoichiometric waste) | Poor (stoichiometric waste) | Good (high atom economy) |
Conclusion and Recommendations
The selection of a synthetic route to indane-2-carboxaldehyde is a classic case of balancing efficiency, scalability, and practicality.
-
For laboratory-scale synthesis and rapid access to the material for research purposes, the Oxidation of 2-(hydroxymethyl)indane (Route 1) is the most highly recommended path. The Swern or Dess-Martin periodinane protocols, in particular, offer high yields and reliability, avoiding the toxicity of chromium-based reagents.
-
When the most readily available starting material is indane-2-carboxylic acid , the Partial Reduction (Route 2) is a robust alternative. The conversion to a Weinreb amide followed by reduction is often the most dependable method for preventing over-reduction and achieving high yields, justifying the extra synthetic step.
-
For industrial-scale production where cost and atom economy are paramount, Hydroformylation of Indene (Route 3) is the most attractive option in principle. However, its implementation is contingent on the development of a highly regioselective catalyst system that minimizes the formation of the indane-1-carboxaldehyde isomer. Without such a catalyst, the costs associated with product separation would likely negate the benefits of atom economy.
Ultimately, the optimal route is context-dependent. By understanding the causal relationships between reagents, mechanisms, and outcomes for each pathway, researchers can make an informed decision that aligns with their specific goals, resources, and scale of operation.
References
A Comparative Guide to the Biological Activity of 2,3-dihydro-1H-indene-2-carbaldehyde Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the versatile 2,3-dihydro-1H-indene-2-carbaldehyde scaffold. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.
Introduction: The Indane Scaffold as a Privileged Structure
The 2,3-dihydro-1H-indene, or indane, framework is a prominent "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, allowing for precise interactions with biological targets. While many indane-based compounds have been explored, this guide focuses on derivatives originating from this compound. The aldehyde functional group at the 2-position serves as a highly versatile synthetic handle, enabling the creation of a vast library of derivatives through reactions like condensation and oxidation. This chemical reactivity is the primary reason for its selection as a starting point; it allows chemists to systematically modify the structure to tune its biological activity.
The Synthetic Versatility of this compound
The aldehyde moiety is an electrophilic center, making it highly susceptible to nucleophilic attack. This property is expertly exploited in drug synthesis. The most common derivatization strategy involves the condensation reaction with primary amines to form Schiff bases (>C=N-), or with hydrazines to form hydrazones. These reactions are typically high-yielding and allow for the introduction of a wide array of aromatic, heterocyclic, or aliphatic side chains. This diversity is crucial for exploring the chemical space around the indane core to identify potent and selective drug candidates.
Below is a conceptual workflow illustrating the generation of diverse chemical entities from this single precursor.
A Comparative Guide to Indene Derivatives as Enzyme Inhibitors: From Bench to Clinic
In the landscape of modern drug discovery, the indene scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of potent enzyme inhibitors. Its rigid, bicyclic framework provides an excellent platform for the strategic placement of functional groups to achieve high affinity and selectivity for various enzymatic targets. This guide offers a comparative analysis of different classes of indene derivatives, elucidating their performance as inhibitors of key enzymes implicated in a range of pathologies, from neurodegenerative diseases to cancer. We will delve into the structure-activity relationships (SAR), present comparative inhibitory data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Indene Scaffold: A Versatile Tool for Enzyme Inhibition
The indene core, a fused system of a benzene and a cyclopentene ring, is a recurring motif in numerous biologically active compounds. Its versatility lies in the ease of functionalization at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with the active or allosteric sites of enzymes. This has led to the development of several distinct classes of indene-based inhibitors, each with its unique profile of enzymatic inhibition.
Comparative Analysis of Indene Derivatives as Cholinesterase Inhibitors
Cholinesterases, particularly acetylcholinesterase (AChE), are critical targets in the management of Alzheimer's disease (AD). The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.[1] Indanone derivatives, inspired by the FDA-approved drug Donepezil, have been extensively explored as AChE inhibitors.[1][2]
Indanone Derivatives and Donepezil Hybrids
Donepezil itself features a dimethoxy indanone moiety linked to an N-benzylpiperidine group.[1] Research has focused on modifying this core structure to enhance inhibitory potency and introduce multi-target activity.
A series of novel indanone derivatives have been synthesized and shown to exhibit potent AChE inhibitory activity, with some compounds demonstrating IC50 values in the nanomolar range, comparable or even superior to Donepezil.[3][4] For instance, one study reported an indanone derivative with a piperidine group linked by a two-carbon spacer exhibiting an IC50 of 0.0018 µM for AChE, making it 14-fold more potent than Donepezil.[3]
Furthermore, hybrid molecules combining the indanone core of Donepezil with other pharmacophores, such as tacrine, have been developed as dual-binding site inhibitors of AChE.[5] These hybrids are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, potentially offering additional benefits like reducing amyloid-beta (Aβ) aggregation.[1]
Table 1: Comparative Inhibitory Activity of Indanone Derivatives against Acetylcholinesterase (AChE)
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| Indanone Derivatives | Compound 6a (piperidine linked) | AChE | 0.0018 | [3] |
| Indanone Derivatives | Compound 9 | AChE | 0.0148 | [4] |
| Indanone Derivatives | Compound 14 | AChE | 0.0186 | [4] |
| Indene-Derived Hydrazides | Compound SD-30 | AChE | 13.86 | [6][7] |
| Donepezil (Reference) | - | AChE | ~0.025 | [3] |
Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition
The development of potent indanone-based AChE inhibitors has been guided by key SAR principles:
-
The Linker: The nature and length of the linker connecting the indanone core to other cyclic moieties, such as piperidine, significantly influence inhibitory activity.[1][3]
-
Substituents on the Indene Ring: The presence and position of substituents like methoxy groups on the indanone ring, as seen in Donepezil, are crucial for binding to the peripheral anionic site of AChE.[1]
-
Hybridization: Combining the indanone scaffold with other known AChE inhibitors, like tacrine, can lead to dual-binding inhibitors with enhanced potency.[5]
Indene Derivatives as Kinase Inhibitors
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The indene scaffold has been successfully employed to develop inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases.
Indenopyrazole Derivatives
Indenopyrazoles, a class of fused heterocyclic compounds derived from indene, have shown significant potential as inhibitors of CDKs and receptor tyrosine kinases like VEGFR-2 and EGFR.[8][9][10] Some indenopyrazole compounds have demonstrated nanomolar inhibitory activity against CDKs and have shown excellent activity against tumor cells.[8]
For instance, a study on indenopyrazole derivatives as EGFR tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) therapy identified a compound that was more potent than the approved drug erlotinib in inhibiting cell proliferation and inducing apoptosis.[10]
Table 2: Comparative Inhibitory Activity of Indenopyrazole Derivatives against Kinases
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| Indenopyrazoles | Compound 4 (p-bromo-substituted) | EGFR TK | 17.58 | [10] |
| Indenopyrazoles | - | CDK | Nanomolar range | [8] |
| Erlotinib (Reference) | - | EGFR TK | 0.04 | [10] |
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A series of dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.[11][12][13] One particularly potent derivative, compound 12d , exhibited antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[12][13] This compound was also shown to induce cell cycle arrest at the G2/M phase and stimulate apoptosis.[11][12][13]
Experimental Protocols for Enzyme Inhibition Assays
The reliable determination of enzyme inhibition is fundamental to the comparative analysis of inhibitors. Here, we provide a detailed, step-by-step methodology for a common enzyme inhibition assay.
General Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method.
Materials and Reagents:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test indene derivative (inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology: [14]
-
Prepare Solutions:
-
Prepare a stock solution of the indene derivative inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the inhibitor solution at different concentrations.
-
Add 50 µL of the AChE solution to each well and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-incubation: The pre-incubation step is crucial to allow the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.[14]
-
Ellman's Reagent (DTNB): DTNB reacts with the thiocholine produced from the hydrolysis of acetylthiocholine by AChE, generating a colored product (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically. This provides a continuous and sensitive measure of enzyme activity.
-
Controls: Including a control without the inhibitor is essential to determine the baseline enzyme activity (100% activity) and a blank without the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable tools for understanding complex biological processes and experimental designs.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Dual-binding inhibition of AChE by an indanone derivative.
Conclusion and Future Directions
The indene scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the significant progress made in developing indene derivatives targeting cholinesterases and kinases. The modular nature of the indene core allows for extensive chemical modification, paving the way for the development of next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of multi-target indene derivatives that can simultaneously modulate several key pathways involved in complex diseases, offering a more holistic therapeutic approach.
References
- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil-tacrine hybrid related derivatives as new dual binding site inhibitors of AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CA2304466A1 - Indeno[1,2-c]pyrazole derivatives for inhibiting tyrosine kinase activity - Google Patents [patents.google.com]
- 10. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,3-dihydro-1H-indene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise quantification of chemical entities is paramount to ensuring product quality, safety, and efficacy.[1][2] 2,3-dihydro-1H-indene-2-carbaldehyde, an aromatic aldehyde, often emerges as a critical process-related impurity or a key synthetic intermediate. Its accurate measurement is not merely an analytical task but a regulatory necessity, governed by stringent guidelines from bodies like the International Council for Harmonisation (ICH).[1][2]
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of analytical procedure validation. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights to inform your selection of the most suitable method for its intended purpose.[3]
The Regulatory Bedrock: ICH Q2(R1) and Q2(R2) Guidelines
Before embarking on any method comparison, it is crucial to understand the framework that defines a "validated" method. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and its recent revision, Q2(R2), provide a harmonized framework for the principles of analytical procedure validation.[4][5][6] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3][7] This involves evaluating a series of performance characteristics, which form the basis of our comparison.
Diagram: ICH Q2(R1) Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines, ensuring a systematic and comprehensive evaluation.
Caption: A flowchart of the analytical method validation process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For an aromatic aldehyde like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Experimental Choices:
-
Column: A C18 column is selected due to the hydrophobic nature of the indane ring system, which allows for effective separation from polar impurities based on hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (ACN) or methanol is typical. The gradient allows for the elution of compounds with a wide range of polarities.
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is commonly used. The aromatic ring in the analyte provides a chromophore, allowing for detection typically in the range of 210-280 nm.
Enhancing Sensitivity with Derivatization: Aldehydes often have weak chromophores, which can lead to poor sensitivity (high Limits of Detection). A common and highly effective strategy to overcome this is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[8][9]
Mechanism: In an acidic medium, DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.[9][10] This derivative possesses a strong chromophore, allowing for highly sensitive detection at approximately 360 nm, significantly lowering the limits of detection (LOD) and quantitation (LOQ).[8][10]
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
GC is an excellent alternative, particularly if the analyte is sufficiently volatile and thermally stable.[11] this compound, with a molecular weight of 146.19 g/mol , is amenable to GC analysis.[12]
Causality of Experimental Choices:
-
Column: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), is generally suitable for separating aromatic compounds.[13]
-
Inlet: A split/splitless inlet is standard. The choice of split ratio depends on the expected concentration of the analyte.
-
Detector: A Flame Ionization Detector (FID) provides robust and linear quantification for carbon-containing compounds. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) is the preferred detector. GC-MS allows for both quantification and structural confirmation, which is a significant advantage for impurity identification.[14]
Derivatization in GC: While not always necessary for aldehydes, derivatization can be used in GC to improve peak shape and thermal stability, especially for polar compounds containing active hydrogens.[15] However, for this analyte, direct injection is often sufficient.
Diagram: HPLC Derivatization Workflow
This diagram outlines the typical steps involved when using DNPH derivatization to enhance HPLC analysis of aldehydes.
Caption: Workflow for DNPH derivatization and HPLC analysis.
Head-to-Head Comparison of Validated Methods
The choice between HPLC and GC depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the expected performance of each technique based on ICH validation parameters.
| Validation Parameter | RP-HPLC with DNPH Derivatization | GC-MS | Justification & Causality |
| Specificity/Selectivity | Excellent | Superior | HPLC achieves selectivity through chromatographic separation. GC-MS adds a layer of mass selectivity, making it highly specific and capable of distinguishing the analyte from co-eluting matrix components.[16] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity over a defined range. The derivatization in HPLC often leads to a very stable and reproducible response. |
| Range | Wide | Wide | The analytical range is typically established from the LOQ to 120% of the target concentration.[17] Both techniques can be configured to cover several orders of magnitude. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Accuracy is determined by spiking a known quantity of the analyte into a placebo matrix.[16] HPLC often shows slightly better recovery due to the milder conditions compared to the heated GC inlet. |
| Precision (RSD%) | < 2.0% | < 5.0% | Precision, measured as the Relative Standard Deviation (RSD), is typically lower (better) for HPLC due to the high reproducibility of modern autosamplers and pumps. |
| Limit of Detection (LOD) | Low (ng/mL) | Very Low (pg/mL) | DNPH derivatization significantly lowers the LOD for HPLC. However, GC-MS operating in Selected Ion Monitoring (SIM) mode is exceptionally sensitive and can often achieve lower detection limits.[13] |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Very Low (pg/mL) | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[18] It follows the same trend as the LOD, with GC-MS often being more sensitive. |
| Robustness | Good | Good | Robustness is evaluated by making small, deliberate changes to method parameters (e.g., pH, temperature, flow rate). Both methods are generally robust, but GC can be more susceptible to matrix effects in the inlet. |
Detailed Experimental Protocols
These protocols serve as a starting point and must be fully validated for their specific intended use.
Protocol 1: Validated RP-HPLC-UV Method with DNPH Derivatization
-
Derivatizing Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric acid).
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a target concentration within the calibration range.
-
-
Derivatization Procedure:
-
To an aliquot of each standard and sample solution, add an excess of the DNPH reagent.
-
Vortex the mixture and allow it to react for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
Quench the reaction and dilute to a final volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a PDA or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Validation Execution: Perform injections of blanks, standards, and quality control samples to evaluate all required validation parameters as per the pre-approved validation protocol.
Protocol 2: Validated GC-MS Method
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a target concentration. Add an internal standard if required for improved precision.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification. Select characteristic ions for the analyte.
-
-
Validation Execution: Analyze blanks, standards, and quality control samples to demonstrate the method's suitability by assessing the required validation parameters.
Conclusion
Both HPLC with DNPH derivatization and GC-MS are powerful, validatable techniques for the quantification of this compound.
-
Choose RP-HPLC with DNPH derivatization for routine quality control applications where high sensitivity and high throughput are required in a standard pharmaceutical laboratory setting. The procedure is robust and highly reproducible.
-
Choose GC-MS when superior specificity and the absolute lowest detection limits are paramount, such as in trace impurity analysis or for identification purposes in complex matrices. The structural information provided by the mass spectrometer is invaluable for impurity profiling.
The final selection must be guided by the method's intended purpose, as defined in the Analytical Target Profile (ATP), and rigorously proven through a comprehensive validation study that adheres to ICH guidelines.[19]
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. iomcworld.com [iomcworld.com]
- 11. longdom.org [longdom.org]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. propharmagroup.com [propharmagroup.com]
- 17. scielo.br [scielo.br]
- 18. wjarr.com [wjarr.com]
- 19. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to a Comparative DFT Study on the Stability of Indene Isomers
For researchers and professionals in drug development and materials science, a deep understanding of molecular stability is paramount. Indene and its isomers, fundamental building blocks in many functional molecules, present a compelling case for the application of computational chemistry. This guide provides an in-depth comparison of the stability of indene isomers, focusing on the application of Density Functional Theory (DFT) to elucidate their thermodynamic properties. We will not only present the data but also delve into the causality behind the experimental and computational choices, ensuring a robust and self-validating approach.
The Central Question: Why Indene Isomer Stability Matters
Indene (1H-indene) is an aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[1] Its isomer, 2H-indene (also known as isoindene), is significantly less stable, a fact that has profound implications for its reactivity and potential applications.[2] Theoretical studies are crucial for quantifying this stability difference, as the high reactivity of less stable isomers like 2H-indene makes direct experimental measurement challenging.[2] DFT has emerged as a powerful tool for accurately predicting the thermochemical properties of polycyclic aromatic hydrocarbons (PAHs), offering a reliable avenue for such investigations.[3]
The Right Tools for the Job: Selecting a DFT Protocol
The reliability of any DFT study hinges on the judicious selection of the functional and basis set. For PAHs, it has been shown that hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, provide a good balance of accuracy and computational cost.[3]
A widely used and well-benchmarked functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) .[4] This functional has demonstrated good performance for the thermochemistry of organic molecules.[5] For the basis set, the 6-31G(d,p) basis set is a common starting point, offering a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[6]
For higher accuracy in thermochemical data, composite methods like the Gaussian-n (G_n_) theories are recommended.[7] These methods approximate a high-level calculation by combining results from several lower-level calculations.
This guide will outline a protocol using the B3LYP functional with the 6-31G(d,p) basis set, a combination that provides a solid foundation for understanding the relative stabilities of indene isomers.
Experimental Workflow: A Step-by-Step Computational Protocol
The following protocol outlines the necessary steps to perform a comparative DFT study on the stability of 1H-indene and 2H-indene.
-
Geometry Optimization:
-
The first step is to determine the lowest energy structure (the equilibrium geometry) of each isomer.
-
This is achieved by performing a geometry optimization calculation. The initial structures of 1H-indene and 2H-indene are built, and the DFT calculation iteratively adjusts the atomic positions to find the minimum on the potential energy surface.
-
Causality: An accurate geometry is the foundation for all subsequent calculations. Properties like energy and vibrational frequencies are highly dependent on the molecular structure.
-
-
Frequency Calculation:
-
Once the geometries are optimized, a frequency calculation is performed at the same level of theory.
-
This calculation serves two critical purposes:
-
Verification of Minima: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Zero-Point Vibrational Energy (ZPVE) Correction: Molecules are not static at 0 Kelvin; they possess a zero-point vibrational energy. This energy must be calculated and added to the electronic energy to obtain a more accurate total energy.
-
-
Trustworthiness: This step is a self-validating system. The absence of imaginary frequencies confirms that the optimized structures are true minima, ensuring the reliability of the calculated energies.
-
-
Energy Calculation and Comparison:
-
The total energies, including the ZPVE correction, of 1H-indene and 2H-indene are then compared.
-
The relative stability is determined by the difference in their total energies (ΔE). A lower total energy corresponds to a more stable isomer.
-
To compare with experimental data, the total energy can be converted to an enthalpy of formation (ΔHf°).
-
Below is a Graphviz diagram illustrating this computational workflow.
Caption: Workflow for the comparative DFT study of indene isomers.
Data Presentation: A Comparative Look at Indene Isomer Stability
The primary output of this study is the relative stability of the indene isomers. This data is best presented in a clear, tabular format for easy comparison. The results are benchmarked against available experimental data to validate the computational approach.
| Isomer | Structure | Relative Energy (ΔE) (kJ/mol) | Calculated Enthalpy of Formation (ΔHf°) (kJ/mol) | Experimental Enthalpy of Formation (ΔHf°) (kJ/mol) |
| 1H-Indene | 0.0 (Reference) | (To be calculated) | 129.8 ± 1.1[8] | |
| 2H-Indene (Isoindene) | > 0 | (To be calculated) | Not available |
Note: The calculated enthalpy of formation would be derived from the total energies using an appropriate isodesmic reaction or other established methods. The relative energy of 2H-indene is expected to be significantly positive, indicating its lower stability compared to 1H-indene.
Discussion and Interpretation
The results of the DFT calculations will quantitatively confirm that 1H-indene is the more thermodynamically stable isomer. The energy difference can be attributed to the principles of aromaticity and conjugation. 1H-indene possesses a fully aromatic benzene ring and a double bond that is conjugated with this ring. In contrast, 2H-indene has a cross-conjugated system which is less stable. This difference in electronic structure is directly reflected in their calculated total energies.
The close agreement between the calculated values for 1H-indene and the experimental data would lend a high degree of confidence to the predicted stability of the less-stable 2H-indene, for which experimental data is lacking. This demonstrates the predictive power of DFT in cases where experimental characterization is difficult.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative study of indene isomer stability using DFT. By explaining the causality behind the choice of computational methods and providing a self-validating workflow, researchers can confidently apply these techniques to their own systems of interest. The synergy between computational predictions and experimental benchmarks is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and reactivity.
References
- 1. Gas-phase formation of the resonantly stabilized 1-indenyl (C9H7•) radical in the interstellar medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umsl.edu [umsl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]
- 8. Indene [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-indene-2-carbaldehyde
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable component of laboratory excellence. This guide provides a detailed, procedure-driven framework for the safe handling and disposal of 2,3-dihydro-1H-indene-2-carbaldehyde, moving beyond mere instruction to explain the scientific rationale behind each critical step.
Hazard Profile and Essential Safety Imperatives
This compound is an aromatic aldehyde whose reactivity and hazard profile demand rigorous handling protocols. The aldehyde functional group is inherently reactive, capable of undergoing oxidation and acting as an electrophile.[1][2] Understanding its specific hazards is the foundation of its safe management.
According to safety data, this compound is classified as a significant irritant.[3] Exposure can lead to skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[4]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 37414-44-1 | [3][6] |
| Molecular Formula | C₁₀H₁₀O | [7] |
| Molecular Weight | 146.19 g/mol | [8] |
| Physical Form | Liquid | [9] |
| Boiling Point | 181 - 182 °C | [5] |
| Density | 0.996 g/cm³ at 25 °C | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
The Core Principle: Segregation and Containment of Hazardous Waste
The cardinal rule of chemical disposal is that hazardous waste streams must never be mixed indiscriminately and never be disposed of via standard drains or trash. Aldehydes are incompatible with strong oxidizing agents and strong acids, which can trigger violent or explosive reactions.[10][11] All materials that come into contact with this compound must be treated as hazardous waste.
Protocol for Waste Collection:
-
Select Appropriate Containers: Use only sturdy, chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, tight-fitting lid.[10]
-
Label Correctly and Immediately: Affix a designated "Hazardous Waste" label to the container before adding any waste. The label must clearly state "Hazardous Waste," list all chemical constituents by name (i.e., "this compound" and any solvents), and indicate the approximate concentration or volume of each.[10]
-
Segregate Waste Streams:
-
Liquid Waste: Collect all unused (neat) compound, reaction mixtures, and solvent rinsates containing the aldehyde in a designated liquid waste container. Do not mix with other waste streams, particularly those containing acids or oxidizers.[10]
-
Solid Waste: Collect all contaminated disposable materials—such as gloves, weigh boats, pipette tips, and absorbent paper—in a separate, clearly labeled solid hazardous waste container (e.g., a lined bin or a designated plastic bag).[12]
-
-
Maintain Closed Containers: Waste containers must remain closed at all times, except when actively adding waste. This minimizes the release of potentially harmful vapors.[5][10]
-
Utilize Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[10]
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal pathway depends on the nature and quantity of the waste, as well as institutional policies. The primary and universally recommended route is through your organization's Environmental Health & Safety (EHS) department. In-lab treatment is an option for highly trained personnel for small quantities only if explicitly permitted by your institution's safety protocols.
Caption: Decision workflow for managing waste streams of this compound.
Pathway A: Institutional Hazardous Waste Program (Primary Recommended Method)
This is the safest and most compliant method for disposal.
-
Collect and label all waste streams (liquid and solid) as described in Section 2.
-
Store the sealed waste containers in your laboratory's designated Satellite Accumulation Area (SAA).
-
Follow your institution's specific procedures to request a waste pickup from the EHS department.
Pathway B: In-Lab Chemical Neutralization (Expert Use Only, with EHS Approval)
For trace amounts or very dilute aqueous solutions, chemical oxidation can convert the aldehyde to a less hazardous carboxylate. This procedure should not be attempted without prior approval from your EHS department and a thorough understanding of the reaction chemistry. Aldehydes are readily oxidized, while ketones are not, a principle that forms the basis of classic chemical tests.[13][14]
-
Principle: A strong oxidizing agent (e.g., potassium permanganate) in a basic solution will oxidize the aldehyde functional group to a carboxylate salt, which is generally more water-soluble and less toxic.
-
Disclaimer: This process generates its own waste stream (e.g., manganese dioxide precipitate) that must also be evaluated for proper disposal. It is often simpler and safer to use the institutional EHS program.
Spill Management and Decontamination
Accidental spills must be handled promptly and safely.
Protocol for Small Spills (<100 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full required PPE as described in Section 1.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[5]
-
Decontamination: Clean the spill area with a cloth or sponge dampened with a soap and water solution.
-
Final Waste Collection: Place all cleaning materials, including the cloth and your used gloves, into the solid hazardous waste container.
-
Reporting: Report the spill to your lab supervisor or EHS department, per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response or EHS team.[12]
Empty Container Disposal
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.[15]
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the container three consecutive times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use an amount of solvent equal to about 5-10% of the container's volume.[15]
-
Collect Rinsate: Crucially, all three rinsates must be collected and disposed of as liquid hazardous waste. [15] Do not pour the rinsate down the drain. This step is vital because the solvent now contains dissolved hazardous chemical.
-
Deface Label: Once the container is dry, completely remove or deface the original chemical label to prevent confusion.[15]
-
Final Disposal: The clean, dry, and defaced container can now be disposed of in the appropriate receptacle for regular laboratory glass or plastic waste.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1H-indene-5-carbaldehyde | 30084-91-4 [sigmaaldrich.com]
- 10. nswai.org [nswai.org]
- 11. nj.gov [nj.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
